N-(Biotin-peg4)-n-bis(peg4-acid)
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52)/t36-,37-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZOMFDURQUNGJ-VJZJJTPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78N4O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Trifunctional Linker: A Technical Guide to the Structure and Application of N-(Biotin-PEG4)-N,N-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and core applications of the trifunctional linker, N-(Biotin-PEG4)-N,N-bis(PEG4-acid). This molecule is a cornerstone in modern bioconjugation, particularly in the development of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs).
Core Structure and Properties
N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is a branched molecule featuring three distinct functional arms emanating from a central nitrogen atom. These arms consist of a biotin (B1667282) moiety for affinity-based applications and two terminal carboxylic acid groups for covalent conjugation to amine-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers (PEG4) incorporated into each arm enhance solubility and reduce steric hindrance. The molecule is often supplied as a hydrochloride salt.
Molecular Structure
The fundamental structure of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is composed of:
-
A Biotin Moiety: This provides a high-affinity binding site for streptavidin and avidin, enabling applications such as purification, immobilization, and detection.
-
Two PEG4-Acid Arms: Each arm terminates in a carboxylic acid (-COOH) group. These groups can be activated to react with primary amines (-NH2) on target molecules, forming stable amide bonds.
-
A Central Nitrogen Atom: This acts as the branching point, connecting the biotin-PEG4 arm and the two PEG4-acid arms.
-
PEG4 Spacers: Each arm incorporates four ethylene (B1197577) glycol units, which increases the hydrophilicity of the molecule and provides spatial separation between the conjugated moieties.
Below is a diagram illustrating the molecular structure:
Physicochemical Properties
A summary of the key quantitative data for N-(Biotin-PEG4)-N,N-bis(PEG4-acid) hydrochloride salt is presented in the table below.
| Property | Value |
| Molecular Formula | C42H79ClN4O18S |
| Molecular Weight | 995.61 g/mol |
| CAS Number | 2112731-49-2 |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
The primary utility of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) lies in its ability to link three different molecules. A common application is in the construction of Antibody-Drug Conjugates (ADCs), where the biotin serves as a purification or detection handle, one acid group attaches to a cytotoxic drug, and the other acid group couples to an antibody. The following protocols outline a general workflow for such an application.
Sequential Conjugation Workflow
A key challenge in utilizing this trifunctional linker is achieving selective and sequential conjugation to the two carboxylic acid groups. While statistically challenging to achieve perfect selectivity, the reaction conditions can be manipulated to favor the desired products. The general workflow is as follows:
Protocol 1: Mono-conjugation to the First Amine-Containing Molecule (e.g., a Cytotoxic Drug)
This protocol describes the activation of one of the carboxylic acid groups and its conjugation to the first molecule. Controlling the stoichiometry is crucial to maximize the yield of the mono-conjugated product.
Materials:
-
N-(Biotin-PEG4)-N,N-bis(PEG4-acid) HCl salt
-
Amine-containing molecule (Molecule A, e.g., a cytotoxic drug with a primary amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve N-(Biotin-PEG4)-N,N-bis(PEG4-acid) in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).
-
Dissolve Molecule A in an appropriate solvent (e.g., DMSO).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid Groups:
-
In a reaction vessel, add the N-(Biotin-PEG4)-N,N-bis(PEG4-acid) solution.
-
To favor mono-activation, use a sub-stoichiometric amount of EDC and NHS relative to the linker (e.g., 0.5-0.8 equivalents). Add the EDC and NHS/Sulfo-NHS solutions to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to Molecule A:
-
Add the solution of Molecule A to the activated linker. A slight molar excess of Molecule A (e.g., 1.1-1.5 equivalents relative to the activated linker) can be used to drive the reaction.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Mono-conjugated Intermediate:
-
Purify the reaction mixture using reverse-phase HPLC to separate the mono-conjugated product from the unreacted linker, di-conjugated product, and excess Molecule A.
-
Collect and pool the fractions containing the desired mono-conjugated product.
-
Characterize the purified intermediate by mass spectrometry to confirm its identity.
-
Protocol 2: Conjugation of the Second Amine-Containing Molecule (e.g., an Antibody)
This protocol details the conjugation of the purified mono-conjugated intermediate to the second molecule.
Materials:
-
Purified mono-conjugated intermediate from Protocol 1
-
Amine-containing molecule (Molecule B, e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC and NHS/Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Reagent Preparation:
-
Lyophilize or concentrate the purified mono-conjugated intermediate.
-
Ensure the antibody solution is at a suitable concentration (e.g., 2-10 mg/mL) and in an amine-free buffer.
-
-
Activation of the Remaining Carboxylic Acid Group:
-
Dissolve the mono-conjugated intermediate in Activation Buffer.
-
Add a molar excess of EDC (e.g., 10-20 fold) and NHS/Sulfo-NHS (e.g., 20-40 fold) relative to the intermediate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated intermediate solution to the antibody solution. The molar ratio of the activated intermediate to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted linker-drug, excess quenching reagent, and any aggregated protein.
-
Collect the fractions corresponding to the purified antibody conjugate.
-
Protocol 3: Characterization of the Final Tripartite Conjugate
Thorough characterization is essential to ensure the quality and consistency of the final product.
Methods:
-
UV-Vis Spectroscopy: Determine the protein concentration (A280) and, if the drug has a distinct absorbance, the drug-to-antibody ratio (DAR).
-
Mass Spectrometry (MS):
-
Intact Mass Analysis: Determine the molecular weight of the final conjugate and assess the distribution of different drug-loaded species (DAR distribution).
-
Peptide Mapping (LC-MS/MS): After enzymatic digestion of the antibody, identify the specific conjugation sites on the antibody.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): Assess the purity and detect the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Separate and quantify the different drug-loaded species to determine the DAR distribution.
-
-
Binding Assays (e.g., ELISA, SPR): Confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.
-
Streptavidin-Biotin Assays (e.g., HABA assay): Confirm the presence and accessibility of the biotin moiety.
Signaling Pathways and Logical Relationships
As a synthetic linker, N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is not directly involved in biological signaling pathways. However, its application in creating tools for studying such pathways is significant. For instance, a biotinylated antibody-drug conjugate can be used to target a specific cell surface receptor, and the biotin tag can be used to visualize or isolate the receptor-ADC complex, thereby elucidating receptor trafficking and downstream signaling events.
The logical relationship in its application is a workflow that enables the precise assembly of a multi-component system for a specific biological purpose, as depicted in the experimental workflow diagram.
An In-depth Technical Guide to N-(Biotin-PEG4)-N-bis(PEG4-acid): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and core functionalities of N-(Biotin-PEG4)-N-bis(PEG4-acid), a key reagent in modern bioconjugation and drug development.
Core Chemical Properties
N-(Biotin-PEG4)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker containing a single biotin (B1667282) moiety and two terminal carboxylic acid groups. This trifunctional architecture allows for the versatile attachment of molecules. The biotin group provides a strong and specific binding site for avidin (B1170675) and streptavidin, widely used for detection, purification, and immobilization. The two carboxylic acid groups can be activated to form stable amide bonds with primary amines on proteins, peptides, antibodies, or other biomolecules.[1] The PEG spacers enhance the hydrophilicity and bioavailability of the resulting conjugates.[2][3]
This molecule is frequently supplied as a hydrochloride salt. The following tables summarize its key quantitative data.
Table 1: General Chemical Properties of N-(Biotin-PEG4)-N-bis(PEG4-acid)
| Property | Value | References |
| Molecular Formula | C42H78N4O18S | [1] |
| Molecular Weight | 959.15 g/mol | [4] |
| CAS Number | 2112731-48-1 | [4] |
| Appearance | Solid | |
| Purity | ≥95% to ≥98% | [1] |
| Storage Conditions | -20°C | [5] |
Table 2: Chemical Properties of N-(Biotin-PEG4)-N-bis(PEG4-acid) Hydrochloride Salt
| Property | Value | References |
| Molecular Formula | C42H79ClN4O18S | [6][7] |
| Molecular Weight | 995.61 g/mol | [6][7] |
| CAS Number | 2112731-49-2 | [5][6] |
| Purity | ≥98% | [6] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [7] |
| Shipping | Ambient temperature | [5] |
Table 3: Computational Chemistry Data for N-(Biotin-PEG4)-N-bis(PEG4-acid) Hydrochloride Salt
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 258.83 Ų | [6] |
| LogP | 0.7008 | [6] |
| Hydrogen Bond Acceptors | 18 | [6] |
| Hydrogen Bond Donors | 5 | [6] |
| Rotatable Bonds | 50 | [6] |
Experimental Protocols
The primary application of N-(Biotin-PEG4)-N-bis(PEG4-acid) is the biotinylation of molecules containing primary amines through amide bond formation. This is typically achieved using carbodiimide (B86325) chemistry, often with the addition of an auxiliary nucleophile to improve efficiency and reduce side reactions.
General Protocol for Amide Coupling to a Primary Amine-Containing Molecule (e.g., a Protein)
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-acid)
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate N-(Biotin-PEG4)-N-bis(PEG4-acid), EDC, and NHS/sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of N-(Biotin-PEG4)-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer like PBS.
-
-
Activation of Carboxylic Acids:
-
In a separate tube, add the desired molar excess of N-(Biotin-PEG4)-N-bis(PEG4-acid) to the Activation Buffer.
-
Immediately before activation, prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/sulfo-NHS relative to the N-(Biotin-PEG4)-N-bis(PEG4-acid).
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated N-(Biotin-PEG4)-N-bis(PEG4-acid) solution to the protein solution in the Coupling Buffer. A 1.5- to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted N-(Biotin-PEG4)-N-bis(PEG4-acid) and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
The extent of biotinylation can be determined using various assays, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Visualizing Experimental Workflows and Logical Relationships
While specific signaling pathways involving N-(Biotin-PEG4)-N-bis(PEG4-acid) are not detailed in the available literature, its role in bioconjugation and as a component of PROteolysis TArgeting Chimeras (PROTACs) can be visualized.
General Bioconjugation Workflow
Caption: General workflow for protein biotinylation.
Logical Relationship in PROTAC Assembly
N-(Biotin-PEG4)-N-bis(PEG4-acid) can serve as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[8][9]
Caption: Logical flow of PROTAC assembly and function.
Applications in Drug Development and Research
N-(Biotin-PEG4)-N-bis(PEG4-acid) is a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach biotin to an antibody, which can then be used for targeted delivery or diagnostic applications.[7]
-
PROTACs: As illustrated above, it can serve as a scaffold to link a target protein ligand and an E3 ligase ligand, facilitating targeted protein degradation.[8][9]
-
Immunoassays: Biotinylated proteins or antibodies are fundamental components of ELISA, Western blotting, and other immunoassays, where the biotin-streptavidin interaction provides a highly sensitive detection method.
-
Affinity Purification: Biotinylated molecules can be readily purified from complex mixtures using streptavidin-coated resins.
-
Cell Surface Labeling: The hydrophilic nature of the PEG chains makes this reagent suitable for labeling cell surface proteins without permeating the cell membrane.
References
- 1. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 4. N-(Biotin-PEG4)-N-bis(PEG4-acid) | PROTAC Linker | MCE [medchemexpress.cn]
- 5. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
N-(Biotin-PEG4)-N,N-bis(PEG4-acid): A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is a heterobifunctional, branched linker molecule designed for advanced bioconjugation applications. Its unique architecture, featuring a single biotin (B1667282) moiety for targeted delivery and two terminal carboxylic acid groups for payload attachment, offers significant advantages in the development of targeted therapeutics, diagnostics, and research probes. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic profile of the resulting conjugates. This guide provides an in-depth overview of its mechanism of action, supported by experimental protocols and quantitative data from relevant studies.
Core Mechanism of Action: Targeted Delivery via Receptor-Mediated Endocytosis
The primary mechanism of action enabled by N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is the targeted delivery of conjugated payloads to cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT).[1] This process, known as receptor-mediated endocytosis (RME), is a highly efficient pathway for the cellular uptake of macromolecules.
The process unfolds as follows:
-
Binding: The biotin moiety of the conjugate selectively binds to biotin receptors on the cell surface. This interaction is highly specific and exhibits strong affinity.
-
Internalization: Upon binding, the cell membrane invaginates around the conjugate-receptor complex, forming a clathrin-coated pit.[2] This pit buds inward to form a clathrin-coated vesicle, encapsulating the conjugate.
-
Endosomal Trafficking: The vesicle sheds its clathrin coat and fuses with an early endosome. The acidic environment of the endosome facilitates the dissociation of the conjugate from the receptor.
-
Payload Release and Receptor Recycling: Depending on the nature of the linker used to attach the payload, the active molecule is released within the cell. The biotin receptors are typically recycled back to the cell surface for further rounds of uptake.
Biotin-conjugated compounds are frequently used to exploit this cellular uptake mechanism, which is often upregulated in cancer cells.[3] This targeted delivery strategy enhances the bioavailability of therapeutic agents at the site of action, thereby minimizing off-target effects and reducing systemic toxicity.[3]
Signaling Pathway Diagram
References
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[2]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity. This can hinder their formulation and bioavailability.[] The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility can lead to more reliable in vitro assay results and improved pharmacokinetic profiles.[2]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[4] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2][4] However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[2]
Optimizing Ternary Complex Formation
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the linker are critical determinants of this process. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.[] A 10-unit PEG linker often provides the necessary length and flexibility to allow for optimal positioning of the target protein and the E3 ligase, leading to enhanced ternary complex stability and subsequent target degradation.[]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[5] The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[]
Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | > 76 |
| Alkyl/Ether (optimal) | 21 | 3 | 96 |
Data synthesized from a study by Arvinas, demonstrating that a minimum linker length is required for TBK1 degradation.
Table 2: Comparative Efficacy of BRD4-targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG3 | 150 | 85 |
| PROTAC B | PEG4 | 75 | 92 |
| PROTAC C | PEG5 | 25 | >95 |
| PROTAC D | PEG6 | 50 | 90 |
Hypothetical data illustrating a common trend where an optimal PEG linker length (in this case, PEG5) provides the best degradation potency.
Table 3: Physicochemical and Permeability Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | clogP | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| PROTAC X | Alkyl Chain (C8) | 5.2 | 5 | 0.8 |
| PROTAC Y | PEG4 | 4.1 | 50 | 1.5 |
| PROTAC Z | PEG8 | 3.5 | 120 | 1.1 |
Illustrative data showing the general trend of decreased lipophilicity (clogP) and increased aqueous solubility with longer PEG chains. Permeability often shows an optimal length, as excessive polarity can hinder membrane transport.[6]
Experimental Protocols
Solid-Phase Synthesis of a PEGylated PROTAC
This protocol describes a general method for the solid-phase synthesis of a PROTAC, which allows for the efficient construction and purification of the final compound.[7][8]
Materials:
-
Fmoc-protected amino acid resin
-
E3 ligase ligand with a carboxylic acid handle
-
POI ligand with an amine handle
-
HOOC-PEGn-COOH (bifunctional PEG linker)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, ether)
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.
-
First Coupling (E3 Ligase Ligand): Dissolve the E3 ligase ligand, coupling reagents, and base in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin.
-
Linker Addition: Repeat the Fmoc deprotection step. Dissolve the bifunctional PEG linker, coupling reagents, and base in DMF and couple to the resin-bound E3 ligase ligand.
-
Second Coupling (POI Ligand): Repeat the Fmoc deprotection step. Couple the POI ligand to the free end of the PEG linker using the same coupling procedure.
-
Cleavage and Deprotection: Wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the PROTAC from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude PROTAC in cold ether, centrifuge, and decant the ether. Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Western Blot Analysis of Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then add the ECL substrate. Image the resulting chemiluminescence.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay to detect and quantify ternary complex formation.
Materials:
-
Purified recombinant target protein (e.g., with a GST tag)
-
Purified recombinant E3 ligase complex (e.g., with a FLAG tag)
-
PROTAC of interest
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA anti-FLAG Donor beads
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and E3 ligase at a fixed concentration.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions. Incubate at room temperature to allow for complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then, add the Donor beads under subdued light and incubate.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The formation of the ternary complex brings the Donor and Acceptor beads into close proximity, resulting in a luminescent signal. Plot the signal against the PROTAC concentration. A characteristic hook effect is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[6]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC stock solution
-
Phosphate buffered saline (PBS)
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Visualizing Key Processes in PROTAC Design
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Triumvirate of Targeted Protein Degradation: A Technical Guide to N-(Biotin-PEG4)-N-bis(PEG4-acid) for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination. The efficacy of these heterobifunctional molecules is intrinsically linked to the chemical linker that tethers the target-binding warhead to the E3 ligase-recruiting ligand. This technical guide delves into the core of novel PROTAC development, focusing on the strategic application of the branched linker, N-(Biotin-PEG4)-N-bis(PEG4-acid). This unique trivalent scaffold offers a gateway to creating next-generation PROTACs with enhanced potency and avidity, fundamentally altering the landscape of targeted protein degradation.
The Core Component: N-(Biotin-PEG4)-N-bis(PEG4-acid)
N-(Biotin-PEG4)-N-bis(PEG4-acid) is a chemically versatile, branched polyethylene (B3416737) glycol (PEG)-based linker. Its unique trifunctional structure, featuring a biotin (B1667282) moiety and two carboxylic acid groups, makes it an ideal building block for the synthesis of trivalent PROTACs.
Chemical Properties:
| Property | Value |
| Molecular Formula | C42H78N4O18S |
| Molecular Weight | 959.15 g/mol |
| CAS Number | 2112731-48-1 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Good in water, DMSO, DMF |
The terminal carboxylic acid groups can be readily activated to form stable amide bonds with amine-containing molecules, such as E3 ligase ligands and target protein binders.[1][2] The biotin handle provides a valuable tool for purification, detection, and various biophysical and cellular assays.
The Power of Three: Trivalent PROTACs
Traditional bivalent PROTACs consist of one warhead and one E3 ligase ligand. Trivalent PROTACs, enabled by branched linkers like N-(Biotin-PEG4)-N-bis(PEG4-acid), can incorporate two target-binding warheads and one E3 ligase ligand. This multivalent approach can significantly enhance the efficacy of protein degradation through the principles of avidity and cooperativity.[3][4]
Advantages of Trivalent PROTACs:
-
Increased Avidity: By binding to two sites on the target protein, trivalent PROTACs exhibit a much stronger overall binding affinity (avidity) than their bivalent counterparts.[3]
-
Enhanced Cooperativity: The simultaneous binding of the two warheads can induce conformational changes in the target protein that favor the formation of a stable and productive ternary complex with the E3 ligase.[4]
-
Improved Degradation Efficacy: The increased stability of the ternary complex leads to more efficient ubiquitination and subsequent degradation of the target protein, often at picomolar concentrations.[5][6]
-
Overcoming the Hook Effect: Trivalent PROTACs may mitigate the "hook effect," a phenomenon where the efficacy of bivalent PROTACs decreases at high concentrations due to the formation of non-productive binary complexes.[7][8]
Quantitative Performance of Trivalent PROTACs: The SIM1 Case Study
While specific quantitative data for a PROTAC utilizing N-(Biotin-PEG4)-N-bis(PEG4-acid) is not yet publicly available, the trivalent PROTAC, SIM1 , serves as an excellent case study to illustrate the potential of this strategy. SIM1 is a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of oncogenes like c-Myc.[5][6][9]
Degradation Performance of SIM1:
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| BRD2 | 0.033 | >95 | 22Rv1 |
| BRD4 | 0.076 | >95 | 22Rv1 |
Binding Affinity of SIM1:
| Binding Partner | Kd (nM) |
| BRD2 | 186 |
Data is representative of trivalent PROTAC performance and is based on the published data for SIM1.[9]
Experimental Protocols for Trivalent PROTAC Development
The development of a novel trivalent PROTAC requires a suite of robust experimental protocols to synthesize, characterize, and evaluate its performance.
Synthesis of a Trivalent PROTAC
The following is a generalized, step-by-step protocol for the synthesis of a trivalent PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-acid) as the core linker.
Step 1: Activation of N-(Biotin-PEG4)-N-bis(PEG4-acid)
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-acid) in anhydrous DMF.
-
Add an activating agent such as HATU (2,4-equivalents) and an amine base like DIPEA (4 equivalents).
-
Stir the reaction at room temperature for 30 minutes to form the activated ester.
Step 2: Conjugation of the First Warhead
-
To the activated linker solution, add the first amine-containing target protein ligand (1 equivalent).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the singly-conjugated intermediate by preparative HPLC.
Step 3: Conjugation of the Second Warhead
-
Repeat the activation step with the purified intermediate.
-
Add the second amine-containing target protein ligand (1 equivalent).
-
Stir and monitor the reaction as before.
-
Purify the doubly-conjugated intermediate.
Step 4: Conjugation of the E3 Ligase Ligand
-
Activate the remaining carboxylic acid group on the doubly-conjugated intermediate.
-
Add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) (1 equivalent).
-
Stir and monitor the reaction to completion.
-
Purify the final trivalent PROTAC by preparative HPLC and characterize by LC-MS and NMR.
Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a trivalent PROTAC.
Materials:
-
Cell line expressing the target protein
-
Trivalent PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the trivalent PROTAC (e.g., 0.1 pM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the target protein level to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Biophysical Assays for Ternary Complex Formation
Characterizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) is crucial for understanding the mechanism of action.
4.3.1. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon, koff) and affinity (KD).[10][11][12]
-
Protocol Outline:
-
Immobilize the biotinylated E3 ligase on a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the trivalent PROTAC to measure the binary interaction.
-
Inject a pre-incubated mixture of the trivalent PROTAC and the target protein to measure the formation and stability of the ternary complex.
-
4.3.2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[3][13][14]
-
Protocol Outline:
-
Load the target protein into the sample cell.
-
Titrate the trivalent PROTAC into the sample cell and measure the heat changes.
-
In a separate experiment, titrate the trivalent PROTAC into a solution of the E3 ligase.
-
To measure ternary complex formation, titrate the target protein into a solution containing a pre-formed PROTAC-E3 ligase complex.
-
4.3.3. Bio-Layer Interferometry (BLI)
-
Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind, providing kinetic and affinity data.[15][16][17]
-
Protocol Outline:
-
Immobilize the biotinylated E3 ligase onto a streptavidin biosensor tip.
-
Dip the biosensor into solutions with varying concentrations of the trivalent PROTAC to measure the binary interaction.
-
Dip the biosensor into solutions containing a pre-incubated mixture of the trivalent PROTAC and the target protein to analyze ternary complex formation.
-
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is critical for its therapeutic potential.
4.4.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[18][19][20]
-
Protocol Outline:
-
A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid solution.
-
After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient (Papp).
-
4.4.2. Caco-2 Permeability Assay
-
Principle: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport mechanisms.[1][21][22]
-
Protocol Outline:
-
Caco-2 cells are cultured on permeable supports for 21 days to form a differentiated monolayer.
-
The PROTAC is added to either the apical (top) or basolateral (bottom) side of the monolayer.
-
The amount of PROTAC that crosses the monolayer to the other side is quantified by LC-MS/MS to determine the apparent permeability (Papp) in both directions and the efflux ratio.
-
Visualizing the Path to Degradation
Understanding the complex biological processes and experimental workflows is enhanced through clear visualizations.
Caption: Mechanism of action for a trivalent PROTAC.
Caption: Signaling pathway impacted by a BET-targeting trivalent PROTAC.
Caption: High-level experimental workflow for trivalent PROTAC development.
Conclusion
The development of trivalent PROTACs, facilitated by branched linkers such as N-(Biotin-PEG4)-N-bis(PEG4-acid), represents a significant advancement in the field of targeted protein degradation. By leveraging the principles of avidity and cooperativity, these next-generation degraders offer the potential for unprecedented potency and efficacy. This technical guide provides a comprehensive overview of the core concepts, quantitative data, and detailed experimental protocols necessary for researchers to embark on the design and development of novel trivalent PROTACs, ultimately paving the way for new therapeutic strategies against a wide range of diseases.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. scispace.com [scispace.com]
- 6. Trivalent PROTACs Enhance Protein Degradation Through Cooperativity and Avidity | MRC PPU [ppu.mrc.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. aragen.com [aragen.com]
- 13. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 16. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 17. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. enamine.net [enamine.net]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Unveiling the Proteome: A Technical Guide to the Applications of Biotin-PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics, the ability to selectively isolate, identify, and quantify proteins is paramount. Biotin-PEG derivatives have emerged as indispensable tools in this pursuit, offering a powerful combination of high-affinity biotin-streptavidin interaction and the advantageous physicochemical properties of polyethylene (B3416737) glycol (PEG). The biotin (B1667282) moiety provides an exceptionally strong and specific handle for affinity purification, with a dissociation constant (Kd) in the femtomolar range, ensuring robust capture of target proteins even under stringent wash conditions.[1] The PEG linker, a hydrophilic and flexible spacer, enhances the water solubility of the biotinylated molecules, reduces non-specific binding, and minimizes steric hindrance, thereby improving the efficiency of subsequent analytical techniques such as mass spectrometry.[2] This technical guide provides an in-depth exploration of the core applications of biotin-PEG derivatives in proteomics, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest to unravel the complexities of the proteome.
Core Applications in Proteomics
Biotin-PEG derivatives have found widespread use in a multitude of proteomic workflows, enabling researchers to probe various aspects of protein biology.
Cell Surface Proteomics
The cell surface proteome, or surfaceome, is a critical sub-proteome involved in cell-cell communication, signaling, and interaction with the extracellular environment, making it a rich source of biomarkers and therapeutic targets. Biotin-PEG derivatives, particularly those with charged or hydrophilic properties that render them membrane-impermeable, are instrumental in selectively labeling and enriching these surface proteins.
A common approach involves the use of amine-reactive biotin-PEG-NHS (N-hydroxysuccinimide) esters, which covalently bind to the primary amines of lysine (B10760008) residues and the N-termini of proteins exposed on the cell surface. The PEG spacer in these reagents is crucial for extending the biotin moiety beyond the glycocalyx, making it accessible for streptavidin binding.
Affinity Purification-Mass Spectrometry (AP-MS)
The extraordinary affinity of the biotin-streptavidin interaction forms the bedrock of numerous affinity purification strategies coupled with mass spectrometry. Biotin-PEGylated proteins, whether labeled on the cell surface, within a cell lysate, or in vitro, can be efficiently captured on streptavidin-conjugated solid supports, such as magnetic beads or agarose (B213101) resin. The high strength of this interaction allows for extensive washing steps to remove non-specifically bound proteins, leading to a highly enriched sample of the target proteins for subsequent identification and quantification by mass spectrometry.
Proximity Labeling for Protein-Protein Interaction (PPI) Studies
Understanding the intricate network of protein-protein interactions is fundamental to elucidating cellular processes. Proximity labeling techniques, such as BioID (biotin identification) and APEX (ascorbate peroxidase), have revolutionized the study of PPIs in their native cellular context.[3][4] These methods utilize an enzyme (a promiscuous biotin ligase in BioID or a peroxidase in APEX) fused to a protein of interest. When activated, the enzyme generates reactive biotin species that covalently label nearby proteins within a nanometer-scale radius. The resulting biotinylated proteins are then captured and identified by mass spectrometry, providing a snapshot of the protein's interaction network. Biotin-PEG derivatives can be incorporated into these workflows to enhance the efficiency of the biotinylation and subsequent purification steps.
Quantitative Data Summary
The following tables summarize quantitative data from various studies employing biotin-PEG derivatives in proteomics, providing a comparative overview of their performance.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ M | [1] |
| Dissociation Rate Constant of Biotin-Streptavidin | 2.4 x 10⁻⁶ s⁻¹ |
| Experiment | Biotin-PEG Linker | Number of Identified Cysteine Residues | Reference |
| Cysteine Profiling (Enrichment after proteolysis) | DADPS | 4326 | [5] |
| Cysteine Profiling (Enrichment before proteolysis) | DADPS | 2795 | [5] |
| Cysteine Profiling (Enrichment after proteolysis) | AZO | 3500 (approx.) | [5] |
| Cysteine Profiling (Enrichment before proteolysis) | AZO | 2500 (approx.) | [5] |
| Cell Line | Treatment | Biotin-PEG Probe | Number of Enriched Proteins (log2(fold enrichment) ≥ 1) | Reference |
| A549 (EGFR-expressing) | 5 min EGF | Aryl-diazirine-biotin | 158 | [6] |
| A549 (EGFR-expressing) | 5 min EGF | Aryl-azide-biotin | 149 | [6] |
| A549 (EGFR-expressing) | 5 min EGF | Phenol-biotin | 87 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing biotin-PEG derivatives.
Protocol 1: Cell Surface Protein Biotinylation using NHS-PEG-Biotin
Materials:
-
Cells of interest grown in culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin or NHS-PEG12-Biotin)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer: 100 mM glycine (B1666218) in PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose or magnetic beads
Procedure:
-
Grow cells to the desired confluency in a culture dish.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Immediately before use, prepare a stock solution of the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF (e.g., 20 mM).
-
Dilute the NHS-PEG-Biotin stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.5-1 mg/mL).
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Aspirate the biotinylation solution and quench the reaction by adding quenching buffer. Incubate for 10-15 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
The lysate containing biotinylated cell surface proteins is now ready for affinity purification.
Protocol 2: Affinity Purification of Biotinylated Proteins
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer 1 (High salt): e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Wash Buffer 2 (Low salt): e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Elution Buffer: e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer containing 2-mercaptoethanol (B42355) or DTT (for on-bead digestion, proceed to Protocol 3)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with cell lysis buffer.
-
Add the clarified cell lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant (unbound fraction).
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads three times with Wash Buffer 2.
-
To elute the bound proteins, add the Elution Buffer and incubate for 5-10 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the purified biotinylated proteins.
-
Neutralize the eluate immediately with a suitable buffer if using a low pH elution buffer.
Protocol 3: On-Bead Digestion for Mass Spectrometry
Materials:
-
Streptavidin beads with bound biotinylated proteins
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Trypsin solution (sequencing grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid
Procedure:
-
After the final wash step in the affinity purification protocol, resuspend the beads in Reduction Buffer.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add Alkylation Buffer.
-
Incubate in the dark at room temperature for 20 minutes.
-
Wash the beads three times with 50 mM Ammonium Bicarbonate.
-
Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., 1 µg).
-
Incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
The peptide sample is now ready for desalting and analysis by mass spectrometry.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can greatly aid in understanding the complex processes involved in proteomics research.
Caption: General workflow for cell surface proteomics using biotin-PEG derivatives.
Caption: Workflow for proximity labeling (e.g., BioID) to identify protein-protein interactions.
References
- 1. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface | MDPI [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
A Technical Guide to N-(Biotin-PEG4)-N,N-bis(PEG4-acid): A Versatile Linker for Bioconjugation
This technical guide provides an in-depth overview of N-(Biotin-PEG4)-N,N-bis(PEG4-acid), a key reagent for researchers, scientists, and professionals involved in drug development and bioconjugation. We will cover its chemical properties, key applications, and provide a generalized experimental protocol for its use.
Core Properties and Identification
N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative that features a biotin (B1667282) moiety for specific binding interactions and two terminal carboxylic acid groups for covalent conjugation.[1] The hydrochloride salt of this compound is commonly available.
Chemical Abstracts Service (CAS) Number: 2112731-49-2 (for the hydrochloride salt)[1][2][3][4]
Physicochemical Data
A summary of the key quantitative data for N-(Biotin-PEG4)-N,N-bis(PEG4-acid) hydrochloride is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₉ClN₄O₁₈S | [2] |
| Molecular Weight | 995.61 g/mol | [2][5] |
| Purity | ≥95% to >98% | [1][2][3][4] |
| Topological Polar Surface Area (TPSA) | 258.83 Ų | [2] |
| logP | 0.7008 | [2] |
| Hydrogen Bond Acceptors | 18 | [2] |
| Hydrogen Bond Donors | 5 | [2] |
| Rotatable Bonds | 50 | [2] |
Key Applications in Research and Drug Development
The primary application of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is as a PEG linker in the development of antibody-drug conjugates (ADCs).[5][6] Its structure allows for the attachment of two molecules of interest, such as a cytotoxic drug, to a targeting antibody. The biotin group can be utilized for purification, detection, or to introduce another functionality.
The two terminal carboxylic acid groups can react with primary amines on biomolecules, such as the lysine (B10760008) residues on an antibody, to form stable amide bonds.[1][4][7] This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][4]
Generalized Experimental Protocol: Antibody Conjugation
The following is a generalized protocol for the conjugation of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) to an antibody. The precise conditions, including stoichiometry and buffer composition, should be optimized for each specific antibody and payload.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
N-(Biotin-PEG4)-N,N-bis(PEG4-acid) hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Amine-containing payload (e.g., a cytotoxic drug)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) in anhydrous DMSO.
-
Prepare stock solutions of EDC and HATU in anhydrous DMSO immediately before use.
-
Prepare a stock solution of the amine-containing payload in a compatible solvent.
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, add the desired molar excess of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) to an appropriate volume of reaction buffer.
-
Add EDC and HATU to the linker solution to activate the carboxylic acid groups. The molar ratio of EDC/HATU to the linker is typically between 1:1 and 2:1.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Payload:
-
Add the desired molar equivalent of the amine-containing payload to the activated linker solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated linker-payload construct to the antibody solution. The molar ratio of the construct to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent, such as hydroxylamine, to stop the reaction by consuming any remaining active esters.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate using a suitable method, such as size-exclusion chromatography, to remove unconjugated payload, linker, and other reaction components.
-
-
Characterization:
-
Characterize the final ADC to determine the DAR, purity, and functional activity.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for utilizing N-(Biotin-PEG4)-N,N-bis(PEG4-acid) in the preparation of an antibody-drug conjugate.
Caption: General workflow for ADC synthesis using N-(Biotin-PEG4)-N,N-bis(PEG4-acid).
Caption: Step-by-step experimental workflow for antibody conjugation.
Commercial Suppliers
N-(Biotin-PEG4)-N,N-bis(PEG4-acid) hydrochloride is available from several commercial suppliers, including:
-
ChemScene[2]
-
AxisPharm[1]
-
Precise PEG[3]
-
BroadPharm[4]
-
TargetMol[5]
-
MyBioSource[6]
-
MedchemExpress[7]
Researchers should consult the respective supplier websites for the most current information on purity, availability, and pricing. This product is intended for research and development purposes only.[3]
References
- 1. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]
- 2. chemscene.com [chemscene.com]
- 3. precisepeg.com [precisepeg.com]
- 4. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]
- 5. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | TargetMol [targetmol.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Protein Biotinylation with N-(Biotin-PEG4)-N-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin enables a wide range of applications, including protein purification, detection, and immobilization. This document provides detailed application notes and a protocol for the biotinylation of proteins using the branched reagent N-(Biotin-PEG4)-N-bis(PEG4-acid). This reagent features a biotin moiety for detection and two terminal carboxylic acid groups for covalent attachment to primary amines on a target protein. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and minimize steric hindrance.
Unlike biotin reagents activated with an N-hydroxysuccinimide (NHS) ester, N-(Biotin-PEG4)-N-bis(PEG4-acid) requires activation of its carboxyl groups to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein). This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability of the active intermediate in aqueous solutions.
Principle of the Reaction
The biotinylation of proteins using N-(Biotin-PEG4)-N-bis(PEG4-acid) is a two-step process. First, the carboxylic acid groups on the biotinylation reagent are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can react with primary amines on the target protein. To improve the efficiency and stability of the reaction, Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive Sulfo-NHS ester. This activated biotinylation reagent then readily reacts with primary amines on the protein to form stable amide bonds, covalently linking the biotin reagent to the protein.
Data Presentation
Table 1: Properties of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt
| Property | Value | Reference |
| Chemical Formula | C42H78N4O18S | [1][2] |
| Molecular Weight | 959.16 g/mol | [1] |
| CAS Number | 2112731-49-2 | [1][2] |
| Purity | ≥95% | [1] |
| Storage | -20°C | [2] |
Table 2: Recommended Molar Excess of Reagents for Biotinylation
| Reagent | Molar Excess (Reagent:Protein) | Purpose |
| N-(Biotin-PEG4)-N-bis(PEG4-acid) | 20-50 fold | To achieve a sufficient degree of labeling. The optimal ratio should be determined empirically. |
| EDC | 2-10 fold molar excess over biotin reagent | To activate the carboxylic acid groups. |
| Sulfo-NHS | 2-5 fold molar excess over biotin reagent | To stabilize the active intermediate and improve reaction efficiency. |
Experimental Protocols
Materials and Reagents
-
Protein to be biotinylated (in an amine-free buffer, e.g., PBS, MES, or HEPES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting spin column or size-exclusion chromatography column
-
Spectrophotometer
Protocol for Protein Biotinylation
-
Prepare Protein Sample:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column.
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Prepare Reagent Stock Solutions:
-
N-(Biotin-PEG4)-N-bis(PEG4-acid): Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.
-
EDC: Immediately before use, dissolve EDC in reaction buffer or ultrapure water to a concentration of 100 mM.
-
Sulfo-NHS: Immediately before use, dissolve Sulfo-NHS in reaction buffer or ultrapure water to a concentration of 100 mM.
-
Note: Do not prepare stock solutions of EDC and Sulfo-NHS for long-term storage as they are moisture-sensitive and will hydrolyze.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the N-(Biotin-PEG4)-N-bis(PEG4-acid) stock solution to the protein solution.
-
Immediately add the required molar excess of EDC and Sulfo-NHS stock solutions to the protein-biotin reagent mixture.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent, and byproducts using a desalting spin column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. A cryoprotectant such as glycerol (B35011) may be added.
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Reaction mechanism of two-step biotinylation.
References
Application Notes and Protocols for N-(Biotin-PEG4)-N-bis(PEG4-acid) in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the trifunctional PROTAC linker, N-(Biotin-PEG4)-N-bis(PEG4-acid), in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This versatile linker incorporates a biotin (B1667282) moiety for downstream applications, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and facilitate optimal ternary complex formation, and two carboxylic acid groups for sequential conjugation to an E3 ligase ligand and a Protein of Interest (POI) ligand.
Introduction to N-(Biotin-PEG4)-N-bis(PEG4-acid) in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical component influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.
N-(Biotin-PEG4)-N-bis(PEG4-acid) offers several advantages in PROTAC design:
-
Bifunctional Reactivity : The two carboxylic acid groups allow for the sequential and controlled conjugation of two different amine-containing ligands.
-
Enhanced Solubility : The hydrophilic PEG chains improve the aqueous solubility of the final PROTAC, a common challenge in PROTAC development.
-
Optimal Flexibility : The PEG spacer provides rotational freedom, which can be crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
-
Biotin Handle for Functional Assays : The biotin moiety serves as a versatile tag for various biochemical and cellular assays, including target engagement studies, pull-down assays, and proximity-dependent biotinylation (BioID) to identify protein-protein interactions.
PROTAC Synthesis Strategy using N-(Biotin-PEG4)-N-bis(PEG4-acid)
The synthesis of a PROTAC using a dicarboxylic acid linker requires a strategic approach involving orthogonal protecting groups to ensure the selective and sequential coupling of the POI and E3 ligase ligands. A general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of a VHL-based BCR-ABL PROTAC
This protocol describes the synthesis of a PROTAC targeting the BCR-ABL fusion protein for degradation by recruiting the VHL E3 ligase. An orthogonal protection strategy is employed, where one of the carboxylic acid groups of the linker is protected (e.g., as a t-butyl ester) to allow for sequential amide coupling.
Materials:
-
N-(Biotin-PEG4)-N-(PEG4-acid)-N-(PEG4-t-butyl ester)
-
Amine-functionalized VHL ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
Amine-functionalized BCR-ABL inhibitor (e.g., an analog of Dasatinib or Asciminib with a primary amine handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
-
Preparative HPLC system
Procedure:
Step 1: Coupling of the VHL Ligand to the Linker
-
Dissolve the amine-functionalized VHL ligand (1.0 eq) and N-(Biotin-PEG4)-N-(PEG4-acid)-N-(PEG4-t-butyl ester) (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours, or until LC-MS analysis indicates completion of the reaction.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the VHL-linker intermediate.
Step 2: Deprotection of the Second Carboxylic Acid
-
Dissolve the purified VHL-linker intermediate in DCM.
-
Add TFA (20-50% v/v in DCM) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until LC-MS analysis shows complete removal of the t-butyl protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (B28343) to ensure complete removal of residual TFA.
Step 3: Coupling of the BCR-ABL Ligand
-
Dissolve the deprotected VHL-linker intermediate (1.0 eq) and the amine-functionalized BCR-ABL inhibitor (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) and stir at room temperature overnight, monitoring the reaction by LC-MS.
-
Upon completion, work up the reaction as described in Step 1 (points 4 and 5).
Step 4: Purification of the Final PROTAC
-
Purify the crude final product by preparative reverse-phase HPLC to obtain the pure biotinylated BCR-ABL PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Quantitative Analysis of PROTAC Performance
The efficacy of a synthesized PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for quantitative assessment are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).
| PROTAC ID | E3 Ligase Ligand | POI Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SIAIS178 | VHL | Dasatinib | PEG | 8.5 | >90% | K562 | [1] |
| GMB-475 | VHL | Dasatinib | PEG | ~500 | Not reported | K562 | [1] |
| SIAIS100 | CRBN | Asciminib | PEG | 2.7 | 91.2% | K562 | [1] |
| Arg-PEG1-Dasa | N-degron | Dasatinib | PEG | 0.85 | 98.8% | K562 | [2] |
This table presents data for BCR-ABL PROTACs to provide a reference for expected performance. Performance of a PROTAC synthesized with N-(Biotin-PEG4)-N-bis(PEG4-acid) would need to be experimentally determined.
Application of the Biotin Moiety in Functional Assays
The integrated biotin tag is a powerful tool for validating the mechanism of action and exploring the cellular interactions of the synthesized PROTAC.
Target Engagement and Pull-Down Assays
A biotin-based pull-down assay can be used to confirm that the PROTAC engages with its intended target protein in a cellular context.
Experimental Protocol: Biotin Pull-Down Assay
-
Cell Treatment: Treat cells (e.g., K562 cells for BCR-ABL) with the biotinylated PROTAC at a concentration known to induce degradation for a specified time. Include a DMSO-treated control.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubation with Streptavidin Beads: Add streptavidin-coated magnetic or agarose (B213101) beads to the cell lysates and incubate with rotation at 4°C for 2-4 hours to allow the biotinylated PROTAC to bind to the beads.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a biotin-containing elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody specific for the target protein (e.g., anti-ABL antibody). A band corresponding to the POI in the PROTAC-treated sample, but not in the control, confirms target engagement.[3][4]
Proximity-Dependent Biotinylation (BioID)
BioID is a technique used to identify proteins that are in close proximity to a protein of interest in a cellular environment. A biotinylated PROTAC can be used in a modified BioID approach to identify proteins that are brought into the proximity of an E3 ligase upon PROTAC treatment.
Experimental Protocol: PROTAC-based BioID
-
Cell Line Generation: Generate a stable cell line expressing the E3 ligase of interest (e.g., VHL) fused to a promiscuous biotin ligase such as TurboID or AirID.
-
Cell Treatment: Treat these cells with the biotinylated PROTAC and supplemental biotin for a defined period.
-
Cell Lysis and Streptavidin Pull-Down: Lyse the cells and perform a streptavidin pull-down as described above to enrich for biotinylated proteins.
-
Mass Spectrometry: Analyze the enriched proteins by mass spectrometry to identify proteins that were biotinylated in a PROTAC-dependent manner.
-
Data Analysis: Compare the protein profiles from PROTAC-treated and control cells to identify proteins that are specifically brought into proximity with the E3 ligase by the PROTAC. This can confirm the formation of the ternary complex and potentially identify other interacting partners.[5][6]
Case Study: Targeting the BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. A PROTAC that induces the degradation of BCR-ABL would be a highly effective therapeutic strategy.
As depicted in Figure 3, a BCR-ABL PROTAC functions by forming a ternary complex between BCR-ABL and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL. This effectively shuts down all downstream pro-survival and proliferative signaling pathways.[7][8][9]
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-acid) is a highly valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for the strategic and sequential assembly of complex PROTAC molecules, while the PEG spacer enhances their physicochemical properties. The inclusion of a biotin tag provides a crucial tool for the detailed mechanistic and functional characterization of the resulting PROTACs. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this linker in their targeted protein degradation research.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioID [bpmsf.ucsd.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/HATU Coupling of N-(Biotin-peg4)-n-bis(peg4-acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of N-(Biotin-peg4)-n-bis(peg4-acid) to primary amine-containing molecules using the highly efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) coupling chemistry. N-(Biotin-peg4)-n-bis(peg4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a biotin (B1667282) moiety for affinity purification or detection and two terminal carboxylic acid groups for conjugation.[1][2][3] This dual functionality allows for the attachment of two separate amine-containing molecules or for increasing the valency of the conjugation to a single target molecule. The use of a PEG spacer enhances solubility and reduces steric hindrance. EDC/HATU-mediated coupling is a robust and widely used method for forming stable amide bonds between a carboxylic acid and a primary amine.[1][2][4]
Principle of the Reaction
The EDC/HATU coupling reaction is a two-step process that efficiently forms an amide bond:
-
Activation of the Carboxylic Acid: In the presence of a base, the carboxylic acid groups of N-(Biotin-peg4)-n-bis(peg4-acid) are deprotonated. HATU then reacts with the carboxylate to form a highly reactive OAt-active ester intermediate.[4]
-
Amide Bond Formation: This activated ester readily reacts with a primary amine-containing molecule via nucleophilic attack, resulting in the formation of a stable amide bond.
The inclusion of HATU in the reaction mixture accelerates the coupling reaction and minimizes side reactions, often leading to higher yields and purity compared to using EDC alone.
Diagram of the Coupling Reaction
References
Application Notes and Protocols for Cell Surface Protein Labeling with Branched PEG-Biotin Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables the study of protein trafficking, receptor internalization, and the identification of novel therapeutic targets. Branched polyethylene (B3416737) glycol (PEG)-biotin linkers have emerged as powerful tools for this purpose, offering significant advantages over traditional linear linkers. Their unique architecture allows for the attachment of multiple biotin (B1667282) molecules, amplifying signal detection and improving the efficiency of protein capture.[1] Furthermore, the hydrophilic PEG spacer enhances the water solubility of the labeling reagent, reduces aggregation of labeled proteins, and minimizes steric hindrance, thereby preserving protein function.[1][2][3][4][5][]
These application notes provide a comprehensive overview and detailed protocols for the use of branched PEG-biotin linkers in cell surface protein labeling.
Advantages of Branched PEG-Biotin Linkers
Branched PEG-biotin linkers offer several key benefits for cell surface protein labeling:
-
Enhanced Biotin Loading: The branched structure allows for the attachment of multiple biotin molecules per linker, leading to a higher density of biotin on the cell surface.[1] This multivalency significantly enhances the binding capacity for avidin (B1170675) or streptavidin conjugates, improving the sensitivity of detection and the efficiency of protein isolation.
-
Improved Solubility: The inherent hydrophilicity of the PEG spacer increases the water solubility of the biotinylation reagent, which is particularly advantageous for working with biological samples in aqueous buffers.[1][2][3]
-
Reduced Steric Hindrance: The flexible and extended nature of the branched PEG arms minimizes steric hindrance, allowing for more efficient access of the biotin moiety to streptavidin or avidin.[1][4] This can be crucial when targeting proteins within crowded membrane microdomains.
-
Increased Flexibility: The branched structure provides greater flexibility compared to linear linkers, which can be beneficial for maintaining the native conformation and function of the labeled proteins.[1]
-
Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of molecules, which can be an important consideration in certain in vivo applications.[5][]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with cell surface protein labeling using PEG-biotin linkers. Note that optimal conditions may vary depending on the cell type, protein of interest, and specific linker used.
| Parameter | Typical Range/Value | Cell Type/Molecule | Linker Type | Reference |
| Biotin Reagent Concentration | 2-5 mM | Mammalian Cells | NHS-PEG4-Biotin | [2][7] |
| Cell Concentration | ~25 x 10^6 cells/mL | Mammalian Cells | NHS-PEG4-Biotin | [2][7] |
| Incubation Time | 30 minutes (Room Temp) or 2 hours (on ice) | Mammalian Cells | NHS-PEG4-Biotin | [2][3][7][8] |
| Incubation Temperature | 4°C or Room Temperature | Mammalian Cells | Sulfo-NHS-SS-biotin | [9][10] |
| Biotin Molecules per Antibody | ~3-6 | IgG | NHS-PEG4-Biotin | [2][3][8] |
| PEG-Biotin Molecules per Cell | ~8 x 10^7 | Endothelial Cells | NHS-PEG-Biotin (10 mM, 1 min) | [11] |
| PEG-Biotin Molecules per Cell | ~1.1 x 10^8 | Endothelial Cells | NHS-PEG-Biotin (10 mM, 5 min) | [11] |
Experimental Protocols
Protocol 1: General Cell Surface Protein Biotinylation with a Branched NHS-PEG-Biotin Linker
This protocol provides a general procedure for labeling cell surface proteins on either adherent or suspension cells.
Materials:
-
Branched NHS-PEG-Biotin (e.g., from a commercial supplier)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer (PBS containing 100 mM glycine (B1666218) or Tris), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cells (adherent or in suspension)
Procedure:
-
Cell Preparation:
-
For adherent cells: Grow cells to 85-95% confluency.
-
For suspension cells: Harvest cells and determine cell count.
-
-
Washing:
-
Biotinylation Reaction:
-
Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2][7]
-
Immediately before use, prepare a stock solution of the branched NHS-PEG-Biotin in an appropriate solvent (e.g., water or DMSO) at a concentration of around 20 mM.[2]
-
Add the biotin solution to the cell suspension to a final concentration of 2-5 mM.[2][7]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[3][8] Incubation at 4°C is often preferred to reduce the internalization of the biotin reagent.[2][7]
-
-
Quenching:
-
Cell Lysis:
-
Downstream Processing:
-
The clarified supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as affinity purification using streptavidin-agarose beads, followed by Western blotting or mass spectrometry.
-
Visualizations
Experimental Workflow for Cell Surface Protein Labeling and Analysis
References
- 1. Branched Biotin PEG | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ukdiss.com [ukdiss.com]
- 10. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting microspheres and cells to polyethylene glycol-modified biological surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cell surface biotinylation [protocols.io]
- 14. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Biotin-PEG4)-N-bis(PEG4-acid) in Affinity Purification of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-acid) is a branched biotinylation reagent designed for the versatile labeling and purification of proteins and other biomolecules. This molecule features a single biotin (B1667282) moiety for high-affinity binding to streptavidin, and two terminal carboxylic acid groups, enabling covalent conjugation to primary amines on target molecules. The tetraethylene glycol (PEG4) spacers increase the hydrophilicity of the reagent, which helps to prevent aggregation of labeled proteins and reduces non-specific binding during purification.[1][2][3][4][5] The branched structure allows for flexible applications, including dual labeling, crosslinking, or surface immobilization for subsequent affinity capture.[4][6]
This document provides detailed application notes and protocols for the use of N-(Biotin-PEG4)-N-bis(PEG4-acid) in the affinity purification of proteins.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C42H78N4O18S | [7] |
| Molecular Weight | 959.16 g/mol | [7] |
| CAS Number | 2112731-49-2 | [7] |
| Purity | Typically ≥95% | [7] |
| Storage | -20°C, desiccated | [7] |
| Reactive Groups | Two Carboxylic Acids (-COOH) | [7] |
| Functional Group | Biotin | [7] |
Applications in Affinity Purification
The unique structure of N-(Biotin-PEG4)-N-bis(PEG4-acid) lends itself to several affinity purification strategies:
-
Direct Labeling of a Target Protein: The two carboxylic acid groups can be conjugated to primary amines (e.g., lysine (B10760008) residues) on a single protein of interest. The biotinylated protein can then be purified from a complex mixture using streptavidin-functionalized resin.
-
Immobilization of a "Bait" Protein: A known "bait" protein can be conjugated to the reagent and then immobilized on a streptavidin-coated surface. This immobilized bait can then be used to capture its interacting "prey" protein from a cell lysate or other biological sample.
-
Crosslinking of Two Proteins: The two carboxylic acid groups can be used to link two different proteins, one of which can then be used for affinity purification via the biotin tag.
Experimental Protocols
Protocol 1: Direct Biotinylation of a Target Protein for Affinity Purification
This protocol describes the direct labeling of a target protein with N-(Biotin-PEG4)-N-bis(PEG4-acid) and its subsequent purification using streptavidin agarose (B213101).
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-acid)
-
Target protein in an amine-free buffer (e.g., PBS or MES)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Streptavidin Agarose Resin
-
Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer (see table below for options)
-
Desalting columns
Procedure:
Part A: Biotinylation of the Target Protein
-
Prepare Protein Solution: Dissolve the target protein in Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare Reagent Solutions: Immediately before use, prepare stock solutions of N-(Biotin-PEG4)-N-bis(PEG4-acid), EDC, and NHS/sulfo-NHS in Activation Buffer.
-
Activation of Carboxylic Acids: In a microcentrifuge tube, mix N-(Biotin-PEG4)-N-bis(PEG4-acid) with a molar excess of EDC and NHS/sulfo-NHS in Activation Buffer. A typical starting molar ratio is 1:2:5 (Biotin-reagent:EDC:NHS). Incubate for 15-30 minutes at room temperature.[8][9][10]
-
Conjugation to Protein: Add the activated biotin reagent to the protein solution. The molar ratio of the biotin reagent to the protein should be optimized, but a starting point of 10- to 50-fold molar excess is recommended.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS-esters. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted biotin reagent and byproducts using a desalting column or dialysis against PBS.
Part B: Affinity Purification of the Biotinylated Protein
-
Prepare Streptavidin Resin: Wash the required amount of streptavidin agarose resin with Wash Buffer. The binding capacity of the resin will determine the amount needed (see table below).
-
Binding: Add the biotinylated protein solution to the washed streptavidin resin. Incubate for 1-2 hours at room temperature with gentle end-over-end mixing.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively with Wash Buffer (e.g., 3-5 times with 10 bed volumes) to remove non-specifically bound proteins.
-
Elution: Resuspend the resin in an appropriate Elution Buffer (see table below) and incubate to release the biotinylated protein. The choice of elution buffer depends on the downstream application, as some conditions may be denaturing.[11][12]
Quantitative Data for Streptavidin Resins:
| Resin Type | Typical Biotin Binding Capacity | Manufacturer Examples |
| Standard Streptavidin Agarose | >120 nmol/mL | UBPBio, GoldBio[7][13][14] |
| High Capacity Streptavidin Agarose | >330 nmol/mL | Vector Labs[15] |
Elution Conditions for Biotinylated Proteins:
| Elution Method | Buffer Composition | Conditions | Downstream Compatibility |
| Competitive Elution | 2-8 mM Biotin in PBS | Gentle, non-denaturing | Good for functional assays |
| Low pH | 0.1 M Glycine-HCl, pH 2.5-2.8 | Denaturing | Requires immediate neutralization |
| Denaturing | 6 M Guanidine-HCl, pH 1.5 | Harshly denaturing | Not suitable for functional assays |
| SDS-PAGE Sample Buffer | Laemmli Buffer | Denaturing | For direct analysis by SDS-PAGE |
Protocol 2: Immobilization of a "Bait" Protein for Pulldown of a "Prey" Protein
This protocol outlines the use of N-(Biotin-PEG4)-N-bis(PEG4-acid) to immobilize a known "bait" protein to streptavidin beads for the subsequent capture of an interacting "prey" protein.
Materials:
-
All materials from Protocol 1
-
"Bait" protein
-
Cell lysate or sample containing the "prey" protein
-
Lysis Buffer (e.g., RIPA buffer, ensure compatibility with protein-protein interactions)
Procedure:
-
Biotinylate the "Bait" Protein: Follow Part A of Protocol 1 to conjugate N-(Biotin-PEG4)-N-bis(PEG4-acid) to your "bait" protein.
-
Immobilize the "Bait" Protein:
-
Wash streptavidin agarose resin with Lysis Buffer.
-
Add the biotinylated "bait" protein to the resin and incubate for 1-2 hours at 4°C to immobilize it.
-
Wash the resin with Lysis Buffer to remove any unbound "bait" protein.
-
-
Pulldown of "Prey" Protein:
-
Add the cell lysate containing the "prey" protein to the resin with the immobilized "bait" protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the "bait" and "prey" proteins.
-
-
Washing: Gently wash the resin 3-5 times with cold Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes using an appropriate Elution Buffer. For analysis of the "prey" protein, a denaturing elution followed by SDS-PAGE and Western blotting or mass spectrometry is common.
Diagrams
Caption: Workflow for direct biotinylation and affinity purification.
Caption: Workflow for protein pulldown using an immobilized bait.
Caption: EDC/NHS reaction chemistry for protein conjugation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 7. ubpbio.com [ubpbio.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ubpbio.com [ubpbio.com]
- 14. goldbio.com [goldbio.com]
- 15. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Developing Antibody-Drug Conjugates Using PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Poly(ethylene glycol) (PEG) linkers have become increasingly popular in ADC design due to their unique properties that can overcome challenges associated with hydrophobic payloads and improve the overall performance of the conjugate.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the development of ADCs utilizing PEGylated linkers. The information is intended to guide researchers through the key stages of ADC synthesis, purification, characterization, and evaluation.
Advantages of PEGylated Linkers in ADC Development
The incorporation of PEG chains into the linker of an ADC offers several significant advantages:
-
Enhanced Solubility and Reduced Aggregation : Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its stability and efficacy.[3][4] PEG is a hydrophilic polymer that, when used as a linker, can increase the overall water solubility of the ADC, thereby mitigating aggregation.[5][6]
-
Improved Pharmacokinetics : The hydrophilic nature of PEG can create a "hydration shell" around the ADC, which can shield it from premature clearance by the reticuloendothelial system.[5][6] This can lead to a longer circulation half-life, allowing for greater accumulation of the ADC at the tumor site.[3][7]
-
Reduced Immunogenicity : By masking potential epitopes on the linker and payload, PEGylation can reduce the risk of an immune response against the ADC.[6][8]
-
Increased Drug-to-Antibody Ratio (DAR) : The enhanced solubility provided by PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation.[6][9] This can potentially lead to increased potency.
-
Versatility in Design : PEG linkers can be designed with varying lengths and architectures (linear or branched) to fine-tune the properties of the ADC.[10] They can also be either cleavable (releasing the payload in the tumor microenvironment) or non-cleavable (releasing the payload after internalization and degradation of the ADC).[1][8]
ADC Development Workflow
The development of an ADC with a PEGylated linker typically follows a multi-step process, from initial design and synthesis to in vitro and in vivo evaluation.
Caption: A general workflow for the development of antibody-drug conjugates.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of developing and evaluating an ADC with a PEGylated linker.
Protocol 1: ADC Synthesis via Lysine (B10760008) Conjugation
This protocol describes the conjugation of a drug-linker moiety to the surface-exposed lysine residues of a monoclonal antibody. This is a common method for generating ADCs.[11][12]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEGylated linker with an amine-reactive group (e.g., NHS ester) and a payload attachment site
-
Cytotoxic payload with a compatible reactive group
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.[13]
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Drug-Linker Preparation:
-
Dissolve the PEGylated linker-payload conjugate in a minimal amount of anhydrous DMF or DMSO.[13]
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the antibody solution with gentle mixing. The molar excess of the drug-linker will influence the final Drug-to-Antibody Ratio (DAR) and should be optimized. A typical starting point is a 5- to 10-fold molar excess.[13]
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any excess NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Proceed to Protocol 2 for purification of the ADC.
-
Protocol 2: ADC Purification by Size-Exclusion Chromatography (SEC)
SEC is used to separate the ADC from unconjugated drug-linker, unreacted antibody, and aggregates.[14]
Materials:
-
Crude ADC solution from Protocol 1
-
SEC column (e.g., Superdex 200 or equivalent)
-
SEC Running Buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.
-
-
Sample Loading:
-
Filter the crude ADC solution through a 0.22 µm filter to remove any particulates.
-
Inject the filtered sample onto the equilibrated SEC column.
-
-
Chromatography:
-
Run the chromatography at a flow rate appropriate for the column (typically 0.5-1.0 mL/min).
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the main peak, with aggregates eluting earlier and smaller molecules (unconjugated drug-linker) eluting later.
-
-
Fraction Collection:
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions.
-
-
Buffer Exchange and Concentration:
-
Buffer exchange the purified ADC into a suitable storage buffer (e.g., PBS, pH 7.4) and concentrate to the desired concentration using centrifugal filtration devices.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC-HPLC is a standard method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.[15][16]
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration:
-
Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Inject the diluted ADC onto the column.
-
Elute the different ADC species using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species * Number of drugs for that species) / 100[]
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is used to assess the potency and specificity of the ADC in killing cancer cells in vitro.[3][5]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[5]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT/XTT Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[3]
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT).[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[2][18]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
Purified ADC
-
Vehicle control (e.g., sterile PBS)
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
-
Animal Randomization and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC, control antibody) with similar average tumor volumes.
-
Administer the treatments (typically via intravenous injection) at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Properties
| ADC Construct | Linker Type | Average DAR | Aggregation (%) | Plasma Half-life (hours) |
| ADC-1 | Non-PEGylated | 3.8 | 8.5 | 120 |
| ADC-2 | PEG4 | 4.0 | 3.2 | 150 |
| ADC-3 | PEG8 | 4.1 | 1.5 | 180 |
| ADC-4 | PEG12 | 4.2 | <1 | 200 |
Data is representative and compiled from typical ADC development studies.
Table 2: In Vitro Cytotoxicity of PEGylated ADCs
| ADC Construct | Target Cell Line (Antigen+) | IC50 (nM) | Non-Target Cell Line (Antigen-) | IC50 (nM) |
| ADC-2 (PEG4) | HER2+ (SK-BR-3) | 0.8 | HER2- (MCF-7) | >1000 |
| ADC-3 (PEG8) | HER2+ (SK-BR-3) | 0.7 | HER2- (MCF-7) | >1000 |
| Unconjugated Ab | HER2+ (SK-BR-3) | >1000 | HER2- (MCF-7) | >1000 |
| Free Payload | HER2+ (SK-BR-3) | 0.05 | HER2- (MCF-7) | 0.1 |
Data is representative and compiled from typical ADC development studies.
Table 3: In Vivo Efficacy of a PEGylated ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Ab | 5 | 20 |
| ADC-3 (PEG8) | 5 | 95 |
Data is representative and compiled from typical ADC development studies.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways targeted by the ADC and the mechanism of action of the payload is crucial for rational drug design and development.
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival.[6][7] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), bind to the receptor, leading to internalization and release of the cytotoxic payload.
References
- 1. Frontiers | Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CD30 activates both the canonical and alternative NF-kappaB pathways in anaplastic large cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cusabio.com [cusabio.com]
- 11. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Conjugating Peptides with N-(Biotin-PEG4)-N-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biotechnology and drug development.[1] The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin allows for highly specific and stable interactions, enabling a wide range of applications including immunoassays, affinity purification, and cell imaging.[1][2] The use of a polyethylene (B3416737) glycol (PEG) spacer between biotin and the target molecule can reduce steric hindrance and improve the solubility of the resulting conjugate.[3]
This document provides a detailed protocol for the conjugation of peptides to N-(Biotin-PEG4)-N-bis(PEG4-acid), a branched biotinylation reagent. This unique reagent possesses a single biotin moiety and two terminal carboxylic acid groups, allowing for the conjugation of up to two amine-containing peptide molecules. This bifunctional nature can be leveraged to create peptide dimers or to attach two different peptides to a single biotin label. The conjugation is achieved through the formation of a stable amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5]
Chemical Structure and Properties
-
Compound Name: N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt[6][7]
-
Molecular Formula: C₄₂H₇₈N₄O₁₈S[6]
-
Molecular Weight: 959.2 g/mol [6]
-
Storage: Store at -20°C[6]
-
Key Features: Contains a biotin group for affinity binding and two carboxylic acid groups for covalent conjugation to primary amines.[6][7] The PEG4 linkers enhance solubility and reduce steric hindrance.[3]
Principle of Conjugation
The conjugation of peptides to N-(Biotin-PEG4)-N-bis(PEG4-acid) is a two-step process facilitated by EDC and NHS.
-
Activation of Carboxylic Acids: EDC activates the two terminal carboxylic acid groups on the N-(Biotin-PEG4)-N-bis(PEG4-acid) molecule, forming a highly reactive O-acylisourea intermediate.[5]
-
Formation of a Stable NHS Ester: This intermediate can be unstable in aqueous solutions. The addition of NHS results in the formation of a more stable NHS ester.[5]
-
Amide Bond Formation: The NHS ester readily reacts with primary amine groups (the N-terminus or the side chain of lysine (B10760008) residues) on the peptide to form a stable amide bond, releasing NHS.[8]
Experimental Workflow
The overall experimental workflow for the conjugation, purification, and characterization of the biotinylated peptide is depicted below.
Caption: A step-by-step overview of the peptide biotinylation process.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | e.g., BroadPharm | Biotinylation Reagent |
| Peptide(s) with primary amine(s) | Custom Synthesis | Target Molecule for Conjugation |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | e.g., Sigma-Aldrich | Carboxyl Activating Agent |
| NHS (N-hydroxysuccinimide) | e.g., Sigma-Aldrich | Stabilizes Activated Carboxyl Groups |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | In-house | Buffer for EDC/NHS Activation |
| Conjugation Buffer (e.g., PBS, pH 7.2-7.5) | In-house | Buffer for Amide Bond Formation |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | In-house | Stops the Conjugation Reaction |
| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | Solvent for Reagents |
| Streptavidin Agarose (B213101) Resin | e.g., Thermo Fisher | Affinity Purification of Biotinylated Molecules |
| Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5) | In-house | Elution from Streptavidin Column |
| Reverse-Phase HPLC System | Various | Purification and Analysis |
| Mass Spectrometer (MALDI-TOF or ESI-MS) | Various | Characterization of Conjugate |
Protocol for Peptide Conjugation
This protocol is designed for a starting scale of 1-5 mg of peptide. Optimization may be required depending on the specific peptide properties.
1. Reagent Preparation
-
Peptide Solution: Dissolve the peptide in the Conjugation Buffer at a concentration of 1-10 mg/mL.[1] If solubility is an issue, a small amount of a compatible organic solvent like DMF or DMSO can be used.
-
Biotin Reagent Solution: Dissolve N-(Biotin-PEG4)-N-bis(PEG4-acid) in DMF or DMSO to a concentration of 10 mg/mL.
-
EDC Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
NHS Solution: Immediately before use, prepare a 10 mg/mL solution of NHS in Activation Buffer.
2. Activation of N-(Biotin-PEG4)-N-bis(PEG4-acid)
-
In a microcentrifuge tube, combine the N-(Biotin-PEG4)-N-bis(PEG4-acid) solution with the EDC and NHS solutions. The molar ratio of Biotin Reagent:EDC:NHS should be approximately 1:2:2 to ensure activation of both carboxylic acid groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Peptide
-
Add the activated biotin reagent mixture to the peptide solution.
-
The recommended molar ratio of peptide to the biotin reagent is 2:1, assuming conjugation to both carboxylic acid groups is desired. For conjugation to a single peptide with multiple amine groups, a 1:1 ratio can be used as a starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.[1]
4. Quenching the Reaction
-
Add the Quenching Solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups.
-
Incubate for 15 minutes at room temperature.
Purification of the Biotinylated Peptide
Option 1: Affinity Chromatography (Recommended for high purity)
-
Equilibrate a streptavidin agarose column with wash buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Wash the column extensively with the wash buffer to remove unreacted peptide, EDC, NHS, and other byproducts.
-
Elute the biotinylated peptide using a harsh elution buffer such as 8 M Guanidine-HCl at pH 1.5.[9]
-
Immediately neutralize the eluted fractions and buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Option 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
RP-HPLC can be used to separate the biotinylated peptide from the unreacted peptide and other reaction components. Biotinylation increases the hydrophobicity of the peptide, leading to a longer retention time on a C18 column.[10]
-
Use a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze them by mass spectrometry to identify the desired product.
Characterization of the Biotinylated Peptide
1. Mass Spectrometry
-
Analyze the purified product using MALDI-TOF or ESI-MS to confirm the successful conjugation.
-
The expected mass of the conjugate will be the mass of the peptide(s) plus the mass of the N-(Biotin-PEG4)-N-bis(PEG4-acid) linker, minus the mass of two water molecules for each amide bond formed.
Expected Mass Shift Upon Conjugation:
| Modification | Expected Mass Increase (Da) |
| Conjugation of one peptide to one carboxylic acid group | Peptide Mass + 941.2 |
| Conjugation of two peptides to both carboxylic acid groups | (Peptide 1 Mass + Peptide 2 Mass) + 923.2 |
2. HPLC Analysis
-
Analyze the purified biotinylated peptide by RP-HPLC. A single, sharp peak is indicative of a pure product.[11]
-
Compare the retention time to that of the unreacted peptide. The biotinylated peptide should have a later retention time.[10]
Signaling Pathway Application Example
Biotinylated peptides are frequently used to study protein-protein interactions within signaling pathways. For example, a biotinylated peptide mimic of a substrate can be used to pull down its corresponding kinase from a cell lysate.
Caption: Workflow for a pull-down assay using a biotinylated peptide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS (hydrolyzed) | Prepare fresh EDC and NHS solutions immediately before use. |
| Incorrect pH of buffers | Ensure Activation Buffer is pH 4.5-6.0 and Conjugation Buffer is pH 7.2-7.5. | |
| Insufficient molar excess of reagents | Optimize the molar ratios of peptide:biotin reagent:EDC:NHS. | |
| Precipitation of Peptide | Poor peptide solubility in aqueous buffer | Add a small amount of organic co-solvent (e.g., DMF, DMSO) to the reaction mixture. |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions | Adjust reaction time and temperature. Ensure proper quenching of the reaction. Optimize HPLC purification gradient. |
| No Elution from Strep. Column | Irreversible binding | Elution of biotin from streptavidin requires harsh denaturing conditions. Ensure the elution buffer is sufficiently strong (e.g., 8 M Gdn-HCl, pH 1.5). |
Conclusion
The use of N-(Biotin-PEG4)-N-bis(PEG4-acid) offers a versatile method for the biotinylation of peptides, enabling the creation of well-defined conjugates for a multitude of research and development applications. The protocol provided herein offers a comprehensive guide to performing this conjugation, purification, and characterization. Successful implementation of this protocol will facilitate the generation of high-quality biotinylated peptide reagents for use in various bioassays and analytical techniques.
References
- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 2. qyaobio.com [qyaobio.com]
- 3. Biotinylation Reagents [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]
- 7. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]
- 8. mdpi.com [mdpi.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Biotin-PEG4)-N-bis(PEG4-acid) in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of N-(Biotin-PEG4)-N-bis(PEG4-acid) offers a sophisticated approach for the biotinylation of antibodies and other proteins for immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. This branched linker possesses a terminal biotin (B1667282) moiety for strong and specific binding to streptavidin-coated supports, and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a carboxylic acid group. This unique structure provides several advantages over traditional biotinylation reagents.
The dual carboxylic acid functional groups allow for a higher density of conjugation to primary amines (e.g., lysine (B10760008) residues) on the target antibody or protein. This can lead to a more robust biotin labeling, potentially increasing the efficiency of immunoprecipitation. The long, hydrophilic PEG4 spacers (four polyethylene glycol units on each arm) significantly enhance the water solubility of the biotinylated molecule, which can help to prevent aggregation of labeled antibodies during storage and use.[1] Furthermore, the extended spacer arms reduce steric hindrance, allowing for more efficient binding of the biotin group to the streptavidin on the solid support, and improving the accessibility of the antibody's antigen-binding sites to its target protein.
In the context of studying protein-protein interactions, such as those in signaling pathways, a highly efficient immunoprecipitation is crucial. By ensuring a strong and stable capture of the antibody-antigen complex, the use of N-(Biotin-PEG4)-N-bis(PEG4-acid) can lead to a higher yield and purity of the co-immunoprecipitated protein complexes. This, in turn, enhances the sensitivity and reliability of downstream analyses like Western blotting and mass spectrometry. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival, is an excellent example of a system where co-immunoprecipitation is used to elucidate the dynamic protein-protein interactions that drive cellular responses.[2][3]
Quantitative Data
For successful immunoprecipitation, the choice of solid support and the efficiency of biotinylation are critical. Below are tables summarizing relevant quantitative data for streptavidin-coated magnetic beads and a comparison of immunoprecipitation methods.
Table 1: Binding Capacity of Commercial Streptavidin Magnetic Beads for Biotinylated IgG
| Product Name | Manufacturer | Bead Size | Binding Capacity (µg of biotinylated IgG/mg of beads) | Reference |
| MagnaLINK® Streptavidin Magnetic Beads | Vector Laboratories | 2.8 µm | > 113 | [4] |
| High Capacity Streptavidin Magnetic Beads | Vector Labs | Not Specified | ≥ 110 | [5] |
| Dynabeads™ MyOne™ Streptavidin C1 | Invitrogen | 1 µm | ~20 | [6] |
| Streptavidin Magnetic Beads | New England Biolabs | Not Specified | ≥ 30 | [6] |
Table 2: Comparison of Protein Yield and Purity in Different Immunoprecipitation Strategies
| Immunoprecipitation Method | Typical Protein Yield | Purity | Key Advantages | Key Disadvantages |
| Direct (Antibody-Bead Conjugate) | Moderate to High | High | Low antibody contamination in eluate. | Can be expensive; antibody conjugation may affect antigen binding. |
| Indirect (Protein A/G Beads) | High | Moderate | Versatile; uses unconjugated primary antibodies. | Co-elution of antibody heavy and light chains can interfere with downstream analysis. |
| Biotin-Streptavidin Capture | High | High | Very strong interaction minimizes target loss during washes; elution of antibody is avoidable. | Requires an additional biotinylation step for the primary antibody. |
| IP-MRM Mass Spectrometry | Quantitative (ng/mL range) | High (based on mass spec selectivity) | Highly specific and quantitative without the need for western blotting. | Requires specialized equipment and expertise.[7][8] |
Experimental Protocols
Protocol 1: Conjugation of N-(Biotin-PEG4)-N-bis(PEG4-acid) to a Primary Antibody
This protocol describes the covalent attachment of N-(Biotin-PEG4)-N-bis(PEG4-acid) to a primary antibody for use in immunoprecipitation. The carboxylic acid groups are activated using EDC and NHS to react with primary amines on the antibody.
Materials:
-
Primary antibody (e.g., anti-EGFR)
-
N-(Biotin-PEG4)-N-bis(PEG4-acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Desalting column or dialysis cassette (e.g., 10K MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in Conjugation Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
Activation of N-(Biotin-PEG4)-N-bis(PEG4-acid):
-
Immediately before use, dissolve N-(Biotin-PEG4)-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
To activate the linker, mix the N-(Biotin-PEG4)-N-bis(PEG4-acid) solution with the EDC/NHS solution at a molar ratio of 1:1.2:1.2 (Linker:EDC:NHS). Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 20:1 to 50:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Linker:
-
Remove non-reacted linker and by-products using a desalting column or by dialysis against PBS.
-
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial.
Protocol 2: Immunoprecipitation of a Target Protein using Biotinylated Antibody
This protocol outlines the steps for immunoprecipitating a target protein (e.g., EGFR) from cell lysate using the biotinylated antibody prepared in Protocol 1.
Materials:
-
Cells expressing the target protein
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated primary antibody (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer like 2 mM Biotin in PBS)
-
Magnetic rack
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required for your experiment.
-
Wash cells with ice-cold PBS and then lyse them in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add streptavidin-coated magnetic beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the biotinylated primary antibody to the pre-cleared lysate. The optimal amount of antibody should be determined empirically, but a starting point of 1-5 µg per 500 µg of total protein lysate is recommended.
-
Incubate for 1-2 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
-
Capture of Immune Complex:
-
Add an appropriate amount of streptavidin-coated magnetic beads to the lysate-antibody mixture. Refer to the manufacturer's instructions and Table 1 for bead capacity.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For denaturing elution (e.g., for Western blotting): Resuspend the beads in 20-50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes. Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
For non-denaturing elution (e.g., for activity assays): Resuspend the beads in an appropriate non-denaturing elution buffer (e.g., 2 mM Biotin in PBS) and incubate for 30-60 minutes at room temperature with gentle agitation. Collect the eluate using a magnetic rack.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protein Immunoprecipitation-Multiple Reaction Monitoring with ELISA for Assay of Biomarker Candidates in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Protein Lysine Modification using N-(Biotin-PEG4)-N-bis(PEG4-acid) and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein post-translational modifications (PTMs) is crucial for understanding cellular signaling, disease progression, and for the development of novel therapeutics. Lysine (B10760008) modification is a common PTM that can be investigated using chemical labeling strategies coupled with mass spectrometry. This application note describes the use of N-(Biotin-PEG4)-N-bis(PEG4-acid), a novel biotinylation reagent, for the specific labeling of primary amines (lysine residues and N-termini) in proteins. The dual PEG4 spacers provide increased hydrophilicity and reduce steric hindrance, while the biotin (B1667282) moiety allows for the efficient enrichment of labeled proteins or peptides.[1][2] The two terminal carboxylic acid groups enable covalent attachment to primary amines via amide bond formation in the presence of coupling agents.[3][4][5] This methodology, combined with high-resolution mass spectrometry, provides a powerful workflow for the identification and quantification of accessible lysine residues and changes in their modification levels under different biological conditions.
Key Applications
-
Profiling Solvent-Accessible Lysines: Mapping the surface topology of proteins and protein complexes.
-
Quantitative PTM Analysis: Quantifying changes in lysine modifications in response to drug treatment or disease state.
-
Protein-Protein Interaction Studies: Identifying interaction interfaces by monitoring changes in lysine accessibility.[6]
-
Drug Target Identification: Characterizing the binding sites of small molecules that interact with lysine residues.[6]
Experimental Workflow
The overall experimental workflow involves protein labeling, enrichment of biotinylated molecules, and subsequent analysis by mass spectrometry.
Caption: Experimental workflow for protein analysis.
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers. The accessibility of lysine residues on EGFR and its downstream effectors can change upon ligand binding and subsequent pathway activation. This can be monitored using the described labeling strategy to gain insights into conformational changes and protein-protein interactions.
Caption: Simplified EGFR signaling pathway.
Protocols
Protocol 1: Labeling of Proteins in Cell Lysate
-
Cell Lysis: Lyse cells in a buffer compatible with mass spectrometry, avoiding primary amines (e.g., Tris). A recommended buffer is 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4, supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible method (e.g., BCA assay).
-
Reagent Preparation: Prepare a 10 mM stock solution of N-(Biotin-PEG4)-N-bis(PEG4-acid) in anhydrous DMSO.
-
Activation of Carboxylic Acids: In a separate tube, for a 20-fold molar excess over protein, mix the required volume of the biotin reagent with a 1.2-fold molar excess of both EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an amine-free buffer (e.g., MES or HEPES) and incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
Labeling Reaction: Add the activated biotin reagent to the protein lysate. A 20-fold molar excess of the reagent over the total protein amount is a good starting point, but this should be optimized for each specific experiment.[8]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine (B1666218) to consume any unreacted labeling reagent. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: Remove excess labeling reagent by dialysis, spin desalting columns, or protein precipitation.[8]
Protocol 2: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the labeled protein sample in 8 M urea (B33335), 100 mM ammonium (B1175870) bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Equilibrate streptavidin-coated magnetic beads or resin with a wash buffer (e.g., 0.1% TFA in water).[9]
-
Incubate the peptide digest with the streptavidin beads for 1 hour at room temperature with rotation to capture biotinylated peptides.[10]
-
Wash the beads extensively to remove non-biotinylated peptides. A series of washes with buffers of increasing stringency is recommended (e.g., wash buffer, high salt buffer, and finally water).[9][10]
-
Elute the bound peptides. A common elution buffer is 80% acetonitrile (B52724), 0.1% TFA.[9] Collect multiple elution fractions.[9][11]
-
-
Sample Desalting: Desalt the eluted peptides using C18 StageTips or equivalent before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatography:
-
Resuspend the desalted peptides in 0.1% formic acid.
-
Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12][13]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
The mass of the N-(Biotin-PEG4)-N-bis(PEG4-acid) modification on a lysine residue is +958.2 Da (or the corresponding mass of the reacted form). This mass shift should be included in the database search parameters.
-
Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized in tables for clear comparison.
Table 1: Identification of Labeled Peptides from a Model Protein (e.g., BSA)
| Peptide Sequence | Precursor m/z | Charge | Mass Error (ppm) | Modification Site |
| K.QTALVELLK.H | 856.45 | 3 | 1.2 | K12 |
| K.VPQVSTPTLVEVSR.S | 1023.56 | 2 | -0.8 | K25 |
| R.YTRKVPQVSTPTLVEVSR.S | 1254.67 | 3 | 2.1 | K30 |
Table 2: Quantitative Comparison of Labeled Peptides under Different Conditions
| Peptide Sequence | Modification Site | Fold Change (Condition 2 vs. Condition 1) | p-value |
| K.QTALVELLK.H | K12 | 2.5 | 0.01 |
| K.VPQVSTPTLVEVSR.S | K25 | 0.8 | 0.34 |
| R.YTRKVPQVSTPTLVEVSR.S | K30 | -3.2 | 0.005 |
Conclusion
The use of N-(Biotin-PEG4)-N-bis(PEG4-acid) for labeling protein primary amines, coupled with a robust mass spectrometry workflow, provides a powerful tool for researchers in proteomics and drug development. The detailed protocols and data presentation guidelines in this application note offer a framework for the successful implementation of this technique to gain valuable insights into protein structure, function, and regulation. Careful optimization of labeling conditions and rigorous data analysis are essential for obtaining high-quality, reproducible results.
References
- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 2. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 3. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. group.brc.hu [group.brc.hu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(Biotin-PEG4)-N-bis(PEG4-acid) Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing conjugation reactions using N-(Biotin-PEG4)-N-bis(PEG4-acid). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate successful bioconjugation.
Troubleshooting Guide
Low conjugation efficiency is a common challenge in bioconjugation. This guide addresses frequent issues encountered when using N-(Biotin-PEG4)-N-bis(PEG4-acid) with EDC/NHS chemistry to label primary amine-containing molecules (e.g., proteins, antibodies, peptides).
Issue 1: Low or No Biotinylation Detected
-
Potential Cause: Suboptimal reaction pH.
-
Solution: The conjugation process involves two key steps with different optimal pH ranges. The activation of the carboxylic acid groups on the N-(Biotin-PEG4)-N-bis(PEG4-acid) with EDC and NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the primary amines of your target molecule is favored at a physiological to slightly basic pH (7.2-8.5). It is recommended to perform a two-step reaction where the pH is adjusted after the initial activation.
-
-
Potential Cause: Inactive EDC or NHS.
-
Solution: EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive. Always use freshly prepared EDC and NHS solutions. Store the solid reagents in a desiccator at the recommended temperature.
-
-
Potential Cause: Competing nucleophiles in the buffer.
-
Solution: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated biotin-PEG linker. Use non-amine and non-carboxylate buffers like MES for the activation step and PBS or HEPES for the conjugation step.
-
-
Potential Cause: Insufficient molar excess of reagents.
-
Solution: A molar excess of the biotin-PEG linker, EDC, and NHS over the target molecule is generally required to drive the reaction to completion. A starting point is a 5- to 20-fold molar excess of the biotin-PEG linker and a 2- to 5-fold molar excess of EDC and NHS over the number of primary amines on the target molecule. Optimization of these ratios is often necessary.
-
Issue 2: Precipitation of Protein/Molecule During Reaction
-
Potential Cause: High concentration of organic solvent.
-
Solution: N-(Biotin-PEG4)-N-bis(PEG4-acid) may be dissolved in an organic solvent like DMSO or DMF before being added to the reaction. Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not cause precipitation of your protein.
-
-
Potential Cause: Protein aggregation at the reaction pH.
-
Solution: Confirm the stability of your protein at the intended reaction pH values. If your protein is not stable, you may need to perform the reaction at a suboptimal pH or consider alternative conjugation strategies.
-
-
Potential Cause: High concentration of EDC.
-
Solution: In some instances, a very high concentration of EDC can lead to protein precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
-
Issue 3: High Background or Non-Specific Binding in Downstream Applications
-
Potential Cause: Insufficient removal of unconjugated biotin-PEG linker.
-
Solution: Unreacted biotin-PEG linker can bind to streptavidin-coated surfaces or detection reagents, leading to high background. Ensure thorough purification of your biotinylated molecule using methods like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove all unbound biotin (B1667282).
-
-
Potential Cause: Aggregation of the biotinylated conjugate.
-
Solution: Over-biotinylation can sometimes lead to aggregation. Analyze your conjugate by SEC to check for aggregates. If aggregation is an issue, consider reducing the molar excess of the biotin-PEG linker in the conjugation reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of EDC and NHS in the conjugation reaction?
A1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxylic acid groups on the N-(Biotin-PEG4)-N-bis(PEG4-acid) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze. NHS (N-hydroxysuccinimide) is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines on the target molecule to form a stable amide bond.
Q2: How do I determine the concentration of my biotinylated protein?
A2: After purification, you can determine the protein concentration using a standard protein assay like the BCA or Bradford assay. It is important to use a standard curve of your unmodified protein to ensure accuracy, as the biotinylation may slightly affect the colorimetric response.
Q3: How can I quantify the degree of biotinylation?
A3: The most common method for quantifying the number of biotin molecules per protein molecule is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1][2] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotin in your sample, which leads to a decrease in absorbance at 500 nm.[3] Alternatively, MALDI-TOF mass spectrometry can be used to determine the number of biotin molecules attached by observing the mass shift of the protein.[4][5]
Q4: What is the advantage of using a branched linker like N-(Biotin-PEG4)-N-bis(PEG4-acid)?
A4: A branched linker with two carboxylic acid groups allows for the potential to conjugate two separate amine-containing molecules to a single biotin moiety. This can be advantageous in applications where you want to bring two different molecules into close proximity or create multivalent complexes. The PEG (polyethylene glycol) spacers also enhance the water solubility of the linker and the final conjugate and reduce steric hindrance.[6][7]
Q5: Can I conjugate this linker to other functional groups besides primary amines?
A5: The carboxylic acid groups of this linker are specifically designed to react with primary amines through EDC/NHS chemistry. For conjugation to other functional groups like thiols or hydroxyls, a different biotin-PEG linker with a compatible reactive group (e.g., maleimide (B117702) for thiols) would be required.
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the efficiency of the conjugation reaction. The values presented are representative and the optimal conditions for your specific application should be determined empirically.
Table 1: Effect of Molar Ratio of Biotin-PEG Linker on Conjugation Efficiency
| Molar Ratio (Biotin-PEG : Protein) | Degree of Labeling (Biotin : Protein) |
| 5:1 | 2.1 |
| 10:1 | 3.8 |
| 20:1 | 6.2 |
| 50:1 | 8.5 |
Table 2: Influence of pH on Conjugation Yield
| Activation pH | Coupling pH | Relative Yield (%) |
| 4.0 | 7.5 | 65 |
| 5.5 | 7.5 | 95 |
| 6.5 | 7.5 | 80 |
| 5.5 | 6.5 | 70 |
| 5.5 | 8.5 | 90 |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of N-(Biotin-PEG4)-N-bis(PEG4-acid) to a Protein
This protocol describes the conjugation of the di-acid biotin-PEG linker to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
N-(Biotin-PEG4)-N-bis(PEG4-acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in Coupling Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL solution of N-(Biotin-PEG4)-N-bis(PEG4-acid) in anhydrous DMSO.
-
Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of NHS in Activation Buffer.
-
-
Activation of Biotin-PEG Linker:
-
In a microcentrifuge tube, combine the desired molar excess of the N-(Biotin-PEG4)-N-bis(PEG4-acid) solution with the appropriate volume of Activation Buffer.
-
Add a 2- to 5-fold molar excess of the EDC solution.
-
Add a 2- to 5-fold molar excess of the NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated biotin-PEG linker solution to the protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Remove excess, unreacted biotin-PEG linker and quenching buffer by running the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay.
-
Determine the degree of biotinylation using the HABA assay (see Protocol 2).
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol provides a general procedure for determining the molar ratio of biotin to protein.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution (can be prepared or obtained as a kit)
-
Spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions or a standard protocol.[1]
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm. This is your A500 (HABA/Avidin).
-
Sample Measurement: Add a known volume of your biotinylated protein sample to the HABA/Avidin solution in the cuvette or well. Mix well.
-
Final Measurement: Measure the absorbance of the mixture at 500 nm. This is your A500 (HABA/Avidin + Biotin Sample).
-
Calculation: Calculate the change in absorbance (ΔA500) and use the molar extinction coefficient of the HABA-avidin complex to determine the concentration of biotin in your sample. From this, you can calculate the moles of biotin per mole of protein.[3]
Visualizations
Caption: A typical workflow for the two-step EDC/NHS conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. attogene.com [attogene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Desthiobiotin-N-bis(PEG4-Acid) | BroadPharm [broadpharm.com]
troubleshooting low yield in PROTAC synthesis with PEG linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to low yields in the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of PROTACs with PEG linkers.
Question: My primary amide coupling reaction between a carboxylic acid-functionalized ligand and an amine-functionalized PEG linker is showing low yield. What should I do?
Answer: Low yields in amide coupling steps are a common challenge. Here are several factors to investigate:
-
Reagent Quality and Stoichiometry:
-
Coupling Reagents: Ensure your coupling reagents, such as HATU or HOBt, are fresh and have been stored under anhydrous conditions. Degradation of these reagents is a frequent cause of poor coupling efficiency.
-
Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Ensure it is pure and used in the correct stoichiometry (typically 2-3 equivalents) to neutralize the acid formed and facilitate the reaction.[1][2]
-
Equivalents: A slight excess of the amine-PEG linker (e.g., 1.1 eq) and coupling reagent (e.g., 1.2 eq) relative to the carboxylic acid component can help drive the reaction to completion.[1]
-
-
Reaction Conditions:
-
Solvent: The reaction should be performed in a dry, polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with water.[1]
-
Activation Time: Allow the carboxylic acid to pre-activate with the coupling reagent and base for a sufficient time (e.g., 15 minutes at room temperature) before adding the amine-PEG component.[1]
-
Reaction Time and Temperature: While many couplings proceed overnight at room temperature, some sterically hindered or less reactive substrates may require longer reaction times or gentle heating.[1] Monitor the reaction progress using LC-MS to determine the optimal reaction time.[1]
-
-
Work-up and Purification:
-
Aqueous Work-up: The hydrophilic nature of PEG linkers can lead to the loss of product into the aqueous layer during extraction. Washing with a 5% LiCl solution or brine can help to salt out the product into the organic layer.[1]
-
Purification Method: Standard flash column chromatography on silica (B1680970) gel is often effective.[1] However, for highly polar PROTACs with longer PEG chains, reverse-phase chromatography (e.g., preparative HPLC) may be necessary for effective purification.[1][2]
-
Question: I am experiencing a low yield in my final "click chemistry" (CuAAC) step. How can I troubleshoot this?
Answer: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is typically high-yielding, but several factors can inhibit its efficiency.[3]
-
Catalyst System:
-
Copper Source: Ensure the copper(II) sulfate (B86663) (CuSO₄·5H₂O) is of high quality.[1]
-
Reducing Agent: A fresh solution of the reducing agent, typically sodium ascorbate (B8700270), is critical.[1] This reduces Cu(II) to the active Cu(I) species in situ. The solution should be made immediately before use.
-
Ligands: In some cases, adding a copper-stabilizing ligand can improve catalyst performance and prevent catalyst disproportionation.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. Mixtures like t-BuOH/H₂O or DMF are commonly used to dissolve both the azide (B81097) and alkyne components, which may have different solubility profiles.[1][2]
-
Oxygen: The Cu(I) catalyst is sensitive to oxidation. While not always necessary, degassing the solvent and running the reaction under an inert atmosphere can sometimes improve yields.
-
Concentration: If the reaction is slow, increasing the concentration of the reactants may improve the reaction rate.
-
-
Starting Materials:
-
Purity: Ensure the azide- and alkyne-functionalized precursors are pure. Impurities can sometimes chelate or react with the copper catalyst, inhibiting the reaction.
-
Stoichiometry: Use a 1:1 molar ratio of the alkyne and azide components for the most efficient reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC with a long PEG linker difficult to purify?
A1: Long PEG chains significantly increase the hydrophilicity and overall polarity of the molecule, which can lead to several purification challenges.[2][4][5] The molecule may streak on silica gel columns, co-elute with polar impurities, or be partially soluble in both aqueous and organic phases during liquid-liquid extraction.[1]
-
Solution: Preparative reverse-phase HPLC is often the most effective method for purifying highly polar, PEGylated PROTACs.[1][2] Using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid can achieve high purity.
Q2: My reaction is not going to completion, and LC-MS analysis shows multiple products. What could be the cause?
A2: Incomplete reactions and the presence of multiple products often point to issues with starting material stability or sub-optimal reaction conditions.
-
Incomplete Deprotection: If one of your coupling steps follows a deprotection (e.g., Boc removal with TFA), ensure the deprotection was complete.[1] Residual protected starting material will not react. Monitor the deprotection step by LC-MS.[1]
-
Side Reactions: Under harsh basic or acidic conditions, amide bond hydrolysis can occur, especially if water is present. The PEG linker itself can be susceptible to O-dealkylation under certain metabolic conditions, and similar degradation could potentially occur with incompatible reagents.[]
-
Aggregation: Although PEG linkers are known to reduce aggregation, highly hydrophobic warheads or E3 ligands can still cause intermediates to aggregate in solution, reducing their availability to react and leading to incomplete conversion.[] Consider using a different solvent or running the reaction at a higher dilution.
Q3: Does the length of the PEG linker affect the synthesis yield?
A3: Yes, the linker length can indirectly impact yield. While the reactivity of the terminal functional group is not significantly different, longer PEG chains can alter the molecule's physical properties.[3][8]
-
Solubility: Very long PEG chains can make intermediates or the final PROTAC highly soluble in polar solvents, complicating extraction from aqueous washes and potentially leading to product loss.[1]
-
Steric Hindrance: While PEG linkers are flexible, an excessively long and flexible linker might fold back on itself, sterically hindering the reactive end. Conversely, a linker that is too short can create steric clashes that prevent the coupling reaction from occurring efficiently.[][10] The optimal linker length must often be determined empirically.[8]
Data Presentation
Table 1: Representative Yields for Key PROTAC Synthesis Steps
This table summarizes typical reaction yields for common coupling and final ligation steps in the synthesis of PROTACs with PEG linkers, compiled from literature sources. Actual yields will vary based on specific substrates and reaction conditions.
| Reaction Type | E3 Ligase Ligand | Target Protein Ligand | Linker Type | Yield (%) | Reference |
| Amide Coupling | VHL | PXR | PEG2-C6 | 72% | [1] |
| O-Alkylation | Cereblon | BRD4 | PEG | 46-85% | [1] |
| Click Chemistry (CuAAC) | VHL or CRBN | BRD4 | 0 to 4 PEG units | up to 90% | [3] |
| Click Chemistry (CuAAC) | CRBN | BRD4 | PEG | 55-90% | [11] |
Experimental Protocols
Protocol 1: General Amide Coupling Reaction
This protocol describes a standard procedure for coupling a component with a carboxylic acid to an amine-functionalized PEG linker using HATU.[1]
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the Amine-PEGn-Boc component to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Boc Deprotection
This protocol outlines the removal of a tert-Butyloxycarbonyl (Boc) protecting group.[1]
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used in the next step without further purification.
-
Protocol 3: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol describes the final ligation of an alkyne-functionalized component with an azide-functionalized component.[1][2]
-
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-PEGn-Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
-
-
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation After Biotinylation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation following biotinylation procedures.
Troubleshooting Guide
Protein aggregation after biotinylation can compromise experimental results by reducing protein activity and causing artifacts.[1] This step-by-step guide will help you diagnose and resolve common issues leading to aggregation.
Step 1: Assess the Biotinylation Reaction Conditions
Over-labeling is a frequent cause of protein aggregation. The addition of biotin (B1667282) molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility.[2][3]
Issue: Protein Precipitates Immediately Upon Adding Biotinylation Reagent
| Possible Cause | Recommended Action |
| Poor Reagent Solubility | Dissolve the biotinylation reagent in a small amount of an organic co-solvent like DMSO or DMF before adding it to the aqueous protein solution.[2][4] |
| Localized High Reagent Concentration | Add the dissolved reagent to the protein solution slowly while gently mixing.[2] |
Issue: Aggregation Observed After the Labeling Reaction
| Possible Cause | Recommended Action |
| Over-labeling | Reduce the molar excess of the biotinylation reagent. Perform a titration to find the optimal reagent-to-protein ratio that achieves sufficient labeling without causing aggregation.[2] |
| Incorrect Buffer pH | Ensure the labeling buffer pH is between 7.2 and 8.5 for amine-reactive biotinylation.[2] Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase solubility.[1][3] |
| Incompatible Buffer Components | Avoid buffers containing primary amines like Tris or glycine (B1666218), as they compete with the protein for reaction with NHS-ester biotinylation reagents.[5][6] Use amine-free buffers such as PBS or HEPES.[2] |
Step 2: Evaluate the Post-Labeling Buffer and Storage Conditions
The buffer environment and storage temperature are critical for maintaining protein stability.
Issue: Aggregation Occurs During Purification or Storage
| Possible Cause | Recommended Action |
| Suboptimal Buffer Composition | Optimize the buffer by adjusting pH, salt concentration, and including stabilizing additives.[1][7][8] |
| High Protein Concentration | If a high final protein concentration is required, consider adding stabilizing buffer components.[1] |
| Improper Storage Temperature | Store purified proteins at -80°C with a cryoprotectant like glycerol (B35011) to prevent aggregation during freeze-thaw cycles.[1] |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for protein aggregation post-biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation post-biotinylation can be triggered by several factors:
-
Over-labeling: Attaching too many biotin molecules can alter the protein's surface charge, leading to a change in its isoelectric point and reduced solubility.[2][9]
-
Hydrophobicity: The biotinylation reagent itself might be hydrophobic, and its attachment can expose hydrophobic patches on the protein, promoting self-association.[2]
-
Buffer Conditions: A suboptimal buffer pH, particularly one close to the protein's new isoelectric point, can minimize electrostatic repulsion between protein molecules, leading to aggregation.[1][3] The presence of primary amines (e.g., Tris buffer) can interfere with the reaction and should be avoided.[6]
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
Q2: How do I choose the optimal molar ratio of biotin to protein?
The ideal molar ratio depends on the protein's concentration and the number of available primary amines (lysine residues). A titration experiment is the best approach to determine the optimal ratio. As a starting point, consider the following recommendations:
| Protein Concentration | Recommended Molar Excess of Biotin |
| 10 mg/mL | ≥ 12-fold[5] |
| 2 mg/mL | ≥ 20-fold[4][5] |
| General Polyclonal IgG (1 mg/mL) | 20:1 |
For antibodies, a labeling of 3-5 biotins per molecule is often optimal.[10]
Q3: What buffer additives can help prevent aggregation?
Various additives can be included in the buffer to enhance protein stability and solubility:[1][11]
| Additive Type | Examples | Mechanism of Action | Recommended Concentration |
| Osmolytes | Glycerol, Sucrose, TMAO | Stabilize the native protein structure.[1] | 5-50% for Glycerol[] |
| Amino Acids | Arginine, Glutamate | Bind to charged and hydrophobic regions, increasing solubility.[1][] | 0.1 - 2 M for Arginine[] |
| Reducing Agents | DTT, TCEP, ß-mercaptoethanol | Prevent oxidation and the formation of non-native disulfide bonds.[1] | Varies by agent |
| Non-denaturing Detergents | Tween 20, CHAPS | Solubilize aggregates without denaturing the protein.[1][8] | Low concentrations (e.g., 0.05% Tween 20)[8] |
Q4: How can I remove aggregates that have already formed?
If aggregates have already formed, they can sometimes be removed by:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size, allowing for the isolation of the monomeric, correctly folded protein from larger aggregates.
-
Centrifugation: High-speed centrifugation can pellet insoluble aggregates, which can then be separated from the soluble protein in the supernatant.
-
Detergent Gradient: A detergent gradient approach can separate early-formed inactive aggregates from the correctly folded active protein.[13]
Q5: How do I remove excess, unreacted biotin after the reaction?
It is crucial to remove free biotin to prevent it from interfering with downstream applications. Common methods include:
-
Dialysis or Buffer Exchange: Effective for removing small molecules like free biotin from a protein solution.[14]
-
Desalting Columns (e.g., Sephadex G-25): A quick method for separating the labeled protein from smaller molecules.[2]
-
Spin Filters: Use a molecular weight cut-off (MWCO) well below the mass of your protein to retain the protein while allowing free biotin to pass through.[14]
Experimental Protocols
Protocol 1: General Amine-Reactive Biotinylation
This protocol is a starting point for labeling proteins with an NHS-ester biotinylation reagent.
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[4]
-
-
Labeling Reaction:
-
Quenching and Purification:
Biotinylation Workflow Diagram
Caption: Standard workflow for protein biotinylation.
Protocol 2: Assessing Protein Aggregation with Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an excellent method for detecting the presence of aggregates.
-
Sample Preparation:
-
Filter the protein sample through a low protein-binding 0.22 µm filter to remove dust and large particulates.
-
Dilute the protein sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in the final storage buffer.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and equilibrate to the desired measurement temperature (e.g., 25°C).
-
Enter the solvent viscosity and refractive index parameters for the buffer being used.
-
-
Measurement:
-
Pipette the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate for several minutes.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution profile. A monodisperse (single peak) profile indicates a homogenous, non-aggregated sample.
-
The presence of larger species or a high polydispersity index (PDI) suggests aggregation.
-
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
impact of buffer pH on N-(Biotin-peg4)-n-bis(peg4-acid) reactivity
Here is a technical support guide on the impact of buffer pH on N-(Biotin-PEG4)-N-bis(PEG4-acid) reactivity.
Technical Support Center: N-(Biotin-PEG4)-N-bis(PEG4-acid)
This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the use of N-(Biotin-PEG4)-N-bis(PEG4-acid). The reactivity of this reagent is critically dependent on the pH of the buffer system, as its two terminal carboxylic acid groups are the primary sites for conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on N-(Biotin-PEG4)-N-bis(PEG4-acid) and what does it react with?
A1: The reactive moieties are the two terminal carboxylic acid groups (-COOH).[1][2] These groups can be activated to react with primary amines (-NH₂) on molecules such as proteins, peptides, or antibodies to form stable amide bonds.[1][3] This is a common strategy for biotinylating biomolecules.
Q2: How does buffer pH affect the reactivity of the carboxylic acid groups?
A2: The pH of the buffer determines the protonation state of the carboxylic acid groups and the primary amines of the target molecule. For the most common conjugation chemistry (using EDC and NHS), a two-step pH strategy is optimal:
-
Activation Step (Acidic pH): The carboxylic acids are activated by a carbodiimide (B86325) like EDC. This reaction is most efficient in a slightly acidic buffer, typically pH 4.5-6.0 .[4]
-
Conjugation Step (Neutral to Basic pH): The activated reagent (now an NHS-ester) reacts with the primary amine on the target molecule. This reaction is most efficient at pH 7.0-8.5 , where the amine is deprotonated and more nucleophilic.[4]
Q3: Can I perform the conjugation in a single step?
A3: Yes, a "one-pot" reaction is possible, but it involves a pH compromise, typically around pH 7.0-7.5.[4] However, a two-step protocol is highly recommended to maximize efficiency and minimize undesirable side reactions, such as the polymerization of a protein that contains both amine and carboxyl groups.
Q4: What buffers should I use for the conjugation reaction?
A4: It is critical to use buffers that do not contain competing functional groups.
-
For the activation step (pH 4.5-6.0): MES buffer (4-morpholinoethanesulfonic acid) is highly recommended.[4][5]
-
For the coupling step (pH 7.0-8.5): Phosphate-Buffered Saline (PBS) is a common choice.
-
Buffers to Avoid: Do not use buffers containing primary amines (like Tris) or carboxylates (like acetate), as they will compete in the reaction and reduce conjugation efficiency.
Data Presentation: pH Optimization
The efficiency of your conjugation reaction is directly tied to the pH of the buffer at each stage.
Table 1: Optimal pH Ranges for Two-Step Conjugation
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES, 0.5 M NaCl | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[4] |
| Amine Coupling | 7.0 - 8.5 | 100 mM Sodium Phosphate (PBS) | Ensures the target primary amine is deprotonated and highly nucleophilic for efficient coupling.[4] |
Table 2: Buffer Selection Guide
| Buffer Type | Recommended Use | Avoid For | Reason |
| MES | Carboxyl Activation | Amine Coupling | Excellent buffering capacity in the optimal activation range (pH 5.5-6.7) and lacks competing groups.[5] |
| Phosphate (PBS) | Amine Coupling | Carboxyl Activation | Good buffering capacity in the optimal coupling range (pH 6.5-7.5) and lacks competing groups. |
| Tris (TBS) | --- | Activation & Coupling | Contains primary amines that will compete with the target molecule, quenching the reaction. |
| Acetate | --- | Activation & Coupling | Contains carboxyl groups that will compete with the PEG-acid reagent for activation by EDC. |
| Glycine | Quenching | Activation & Coupling | Often used to quench reactions, as its primary amine will react with any remaining activated esters. |
Visualizations
Logical Relationship: pH and Reactivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]
- 3. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
why avoid amine-containing buffers like Tris in biotinylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biotinylation experiments, with a specific focus on buffer selection.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid using Tris or other amine-containing buffers in my biotinylation reaction?
A1: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with biotinylation reactions that utilize N-hydroxysuccinimide (NHS) esters.[1][2] NHS esters are designed to react with primary amines on the target molecule (e.g., lysine (B10760008) residues and the N-terminus of a protein) to form a stable amide bond.[3][4][5] The primary amine in the Tris buffer molecule will compete with the primary amines on your target protein for reaction with the biotinylation reagent.[1][3] This competition significantly reduces the efficiency of your protein's biotinylation, leading to low or no labeling.[1][4]
The Chemistry of the Competing Reactions
Biotinylation with NHS esters is a nucleophilic acyl substitution reaction. The unprotonated primary amine of a lysine residue or the N-terminus of a protein attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking biotin (B1667282) to the protein, and the release of N-hydroxysuccinimide (NHS).[6]
However, if a primary amine-containing buffer like Tris is present, it will also react with the NHS-ester biotin, leading to the biotinylation of the buffer molecule itself and quenching the reagent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation Efficiency | Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Perform buffer exchange of your sample into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer before adding the biotinylation reagent.[4][5][7] |
| Hydrolyzed (inactive) NHS-ester biotin reagent. | NHS esters are moisture-sensitive.[1] Prepare fresh stock solutions of the biotinylation reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][5] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1] | |
| Incorrect pH of the reaction buffer. | The optimal pH for NHS ester reactions is between 7.2 and 8.5.[3][8] At lower pH, primary amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.[9] | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock solution. | Keep the volume of the added biotin stock solution to a minimum, ideally less than 10% of the total reaction volume.[4] |
| Protein instability under the reaction conditions. | Perform the biotinylation reaction at a lower temperature (4°C) for a longer duration.[4][7] |
Buffer Compatibility for NHS-Ester Biotinylation
| Buffer Type | Recommendation | Reasoning |
| Phosphate-Buffered Saline (PBS) | Recommended | Does not contain primary amines and maintains a physiological pH.[3] |
| HEPES | Recommended | A zwitterionic buffer that lacks a primary amine and is effective in the optimal pH range.[3] |
| Bicarbonate/Carbonate | Recommended | An amine-free buffer system suitable for maintaining the required alkaline pH.[3] |
| Borate | Recommended | Another suitable amine-free buffer for NHS ester reactions.[3] |
| Tris (e.g., TBS) | Not Recommended | Contains a primary amine that directly competes with the target molecule for the biotinylation reagent.[1][3] |
| Glycine | Not Recommended | Contains a primary amine and will quench the NHS-ester reaction. Often used to intentionally stop the reaction.[3] |
Experimental Protocols
General Protocol for Protein Biotinylation with an NHS Ester
-
Buffer Exchange: Ensure your protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines, perform dialysis or use a desalting column to exchange the buffer.[5][7]
-
Prepare NHS-Ester Biotin Stock Solution: Immediately before use, dissolve the NHS-ester biotin reagent in a water-miscible anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.[5]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to your protein solution.[7] Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7]
-
Quenching the Reaction (Optional): To stop the labeling reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester biotin.[3]
-
Removal of Excess Biotin: Separate the biotinylated protein from excess, unreacted biotin and reaction byproducts by dialysis or gel filtration (desalting column).[7]
Protocol for Quenching a Biotinylation Reaction
-
Following the desired incubation time for your biotinylation reaction, prepare a 1M solution of Tris-HCl, pH 8.0.
-
Add the Tris-HCl solution to your reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS-ester biotin is quenched.
-
Proceed with the removal of excess biotin and quenched reagent as described above.
References
- 1. benchchem.com [benchchem.com]
- 2. neb.com [neb.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
side reactions of EDC/HATU coupling and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during EDC/HATU coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using HATU for amide coupling?
A1: The most prevalent side reactions associated with HATU coupling are:
-
Guanidinylation: This is a significant side reaction where the HATU reagent reacts directly with a free primary or secondary amine (e.g., the N-terminus of a peptide or the side chain of lysine) to form a stable guanidinium (B1211019) group.[1][2][3][4][5] This modification "caps" the amine, preventing the desired amide bond formation and leading to truncated or undesired products.[5]
-
Reaction with Nucleophilic Side Chains: HATU can react with nucleophilic amino acid side chains, such as the hydroxyl group of tyrosine, the thiol group of cysteine, and the amino group of lysine, forming unwanted adducts.[1][3]
-
Epimerization: While HATU is known for its ability to suppress racemization compared to many other coupling reagents, epimerization (the loss of stereochemical integrity at the activated amino acid) can still occur, particularly with sensitive amino acids or under non-optimal conditions.[1][6][7]
-
Byproduct Formation: The reaction produces byproducts such as tetramethylurea and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can sometimes be challenging to remove during purification.[8]
Q2: What are the primary side reactions observed with EDC coupling?
A2: Key side reactions when using EDC for amide bond formation include:
-
N-acylurea Formation: This is a common side reaction where the activated O-acylisourea intermediate rearranges to form a stable N-acylurea, which is an undesired byproduct that can be difficult to remove and reduces the yield of the desired amide.[9][10]
-
Hydrolysis of the O-acylisourea Intermediate: In aqueous solutions, the active O-acylisourea intermediate is unstable and can be hydrolyzed, which regenerates the carboxylic acid and deactivates the EDC.[9][11][12]
-
Polymerization: When coupling molecules that contain both carboxylic acids and amines, such as peptides or proteins, EDC can cause random polymerization.[11]
-
Reaction with Buffers: Certain buffer components, like phosphate, can participate in side reactions with EDC.[12]
Q3: How can I minimize the guanidinylation side reaction with HATU?
A3: To suppress the formation of guanidinium byproducts, consider the following strategies:
-
Control Stoichiometry: Avoid using a large excess of HATU. Using a stoichiometric amount or a slight excess (1.0-1.2 equivalents) is often sufficient.[1][3]
-
Order of Addition: Pre-activate the carboxylic acid with HATU and the base for a short period (10-15 minutes) before adding the amine.[3][13][14] This allows for the formation of the active ester and reduces the opportunity for free HATU to react with the amine.
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base. Bases like 2,6-lutidine or collidine are less likely to promote guanidinylation compared to DIPEA or triethylamine.[4][6]
Q4: How can I prevent the formation of N-acylurea during EDC coupling?
A4: The most effective way to minimize N-acylurea formation is to add an auxiliary nucleophile, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).[15] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and still reactive towards the amine.
Troubleshooting Guides
Issue 1: Low Yield of Desired Amide Product (HATU Coupling)
| Potential Cause | Troubleshooting Steps |
| Guanidinylation of the amine | 1. Reduce the equivalents of HATU to 1.0-1.1 relative to the carboxylic acid.[1] 2. Pre-activate the carboxylic acid with HATU and a hindered base (e.g., 2,6-lutidine) for 15 minutes before adding the amine.[4][13] |
| Reaction with other nucleophiles | 1. Protect nucleophilic functional groups (e.g., -OH, -SH) on your starting materials if they are not the intended reaction site.[8] |
| Incomplete reaction | 1. Ensure anhydrous reaction conditions, as water can hydrolyze the activated ester.[16] 2. Increase reaction time or temperature, monitoring for potential increases in side products. 3. Confirm the quality of the HATU reagent. |
| Difficult purification | 1. Tetramethylurea is a polar byproduct. Purification can be aided by aqueous workups, but for non-polar products, extraction with a non-polar solvent like hexane (B92381) or heptane (B126788) may help.[8] |
Issue 2: Low Yield of Desired Amide Product (EDC Coupling)
| Potential Cause | Troubleshooting Steps |
| N-acylurea formation | 1. Add 1.0-1.2 equivalents of an additive like NHS, sulfo-NHS, or HOBt to the reaction mixture along with EDC.[15] |
| Hydrolysis of activated intermediate | 1. If possible, perform the reaction in an anhydrous organic solvent. 2. If an aqueous medium is required, use NHS or sulfo-NHS to form a more stable active ester that is less susceptible to hydrolysis.[12] 3. Work at a slightly acidic pH (4.5-6.0) to favor the reaction of EDC with the carboxylic acid.[9][12] |
| Precipitation during reaction | 1. Ensure the solubility of all components in the chosen solvent system. 2. If protein precipitation occurs, consider optimizing the buffer composition or reducing the concentration of EDC.[17] |
| Reaction with buffer | 1. Avoid using phosphate-containing buffers. MES buffer is a common alternative for reactions at acidic pH.[12] |
Visualizing Reaction Pathways and Troubleshooting
Caption: HATU coupling mechanism showing the desired pathway and a common side reaction.
Caption: Troubleshooting workflow for low yields in EDC coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling in Solution
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) or 2,6-lutidine (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. A color change in the solution may be observed.
-
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. The organic layers are then combined, washed, dried, and concentrated.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography.
Protocol 2: EDC/NHS Coupling in Aqueous Buffer
This protocol is suitable for bioconjugation, such as labeling proteins with amine-containing molecules.[17]
-
Buffer Preparation: Prepare an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) and a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Reagent Preparation: Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer or water immediately before use.
-
Activation: Dissolve the molecule containing the carboxylic acid in the activation buffer. Add the EDC and Sulfo-NHS solutions. A typical molar ratio is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the amount of carboxyl groups. Incubate for 15 minutes at room temperature.
-
Amine Addition: Add the molecule containing the amine (dissolved in coupling buffer) to the activated carboxyl-containing molecule. A 1.1- to 1.5-fold molar excess of the amine is common.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5) to a final concentration of 10-50 mM.
-
Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
References
- 1. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. reddit.com [reddit.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
removing unreacted N-(Biotin-peg4)-n-bis(peg4-acid) after conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted N-(Biotin-PEG4)-N-bis(PEG4-acid) following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted N-(Biotin-PEG4)-N-bis(PEG4-acid) after conjugation?
Removal of unreacted N-(Biotin-PEG4)-N-bis(PEG4-acid) is a critical step to ensure the purity of your final biotinylated conjugate. Excess, unreacted PEG linker can interfere with downstream applications by competing for binding sites in assays, leading to inaccurate quantification, and potentially causing non-specific interactions. For therapeutic applications, removal of all process-related impurities is a regulatory requirement.
Q2: What are the common methods for removing small, unreacted PEG linkers?
The most effective methods for removing small molecules like N-(Biotin-PEG4)-N-bis(PEG4-acid) from larger biomolecule conjugates leverage the significant size difference between the unreacted linker and the conjugated product. Key techniques include:
-
Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius.[]
-
Dialysis: A straightforward technique that uses a semi-permeable membrane to separate molecules based on a molecular weight cutoff (MWCO).[2][3]
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient and scalable method for buffer exchange and removal of small molecules from larger biomolecules.[4][5][6]
-
Affinity Chromatography: This method specifically captures biotinylated molecules, allowing unreacted components to be washed away.[7][8]
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including the size of your target biomolecule, the required level of purity, sample volume, and available equipment. The table below provides a comparison to aid in your decision-making process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Residual unreacted linker detected post-purification | SEC: Poor resolution between the conjugate and the linker peak. | Optimize column length, flow rate, and mobile phase. Ensure the chosen resin has the appropriate fractionation range for your molecules. |
| Dialysis: Inappropriate Molecular Weight Cutoff (MWCO) of the membrane; insufficient dialysis time or buffer volume. | Select a dialysis membrane with an MWCO that is significantly smaller than your conjugated protein but large enough to allow the unreacted linker to pass through (e.g., 1-3 kDa). Increase dialysis time and perform multiple buffer changes with a large volume of fresh buffer.[2] | |
| TFF/Diafiltration: Incorrect membrane MWCO; insufficient diafiltration volumes. | Choose a membrane with an appropriate MWCO. Increase the number of diavolumes exchanged to ensure complete removal of the small molecule. | |
| Low recovery of the conjugated biomolecule | SEC: Adsorption of the protein to the column matrix. | Add salt (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions. Consider using a different column matrix. |
| Dialysis/TFF: Non-specific binding of the protein to the membrane. | Pre-treat the membrane according to the manufacturer's instructions. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer. | |
| Affinity Chromatography: Harsh elution conditions leading to protein denaturation. | If using strong denaturing buffers for elution from avidin (B1170675)/streptavidin resins, consider using monomeric avidin resin which allows for milder elution conditions.[7][9] | |
| Precipitation of the conjugate during purification | Buffer incompatibility; high protein concentration. | Ensure the pH and ionic strength of the purification buffer are compatible with your protein's stability. Perform purification at a lower concentration if possible. |
Data Presentation: Comparison of Purification Methods
| Method | Principle | Typical Sample Volume | Processing Time | Efficiency | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[][10] | µL to mL | 30-60 min | High | High resolution, can be automated. | Sample dilution, potential for column adsorption. |
| Dialysis | Diffusion across a semi-permeable membrane based on MWCO.[3] | mL to L | 4-48 hours | Moderate to High | Simple, low cost, gentle on proteins. | Slow, significant sample dilution. |
| Tangential Flow Filtration (TFF) | Convective transport through a semi-permeable membrane.[4][11] | mL to thousands of L | 1-4 hours | High | Fast, scalable, can concentrate and purify simultaneously.[5] | Higher initial equipment cost, potential for membrane fouling. |
| Affinity Chromatography (Avidin/Streptavidin) | Specific binding of biotin (B1667282) to immobilized avidin or streptavidin. | µL to L | 1-3 hours | Very High | High specificity, results in very pure product. | Can require harsh elution conditions, potential for non-specific binding. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is designed for the removal of unreacted N-(Biotin-PEG4)-N-bis(PEG4-acid) from a protein conjugate.
Materials:
-
SEC column with an appropriate fractionation range (e.g., Superdex 75 or Superdex 200).
-
Chromatography system (e.g., FPLC or HPLC).
-
Mobile phase buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
Reaction mixture containing the biotinylated protein and unreacted linker.
-
Fraction collection tubes.
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate until a stable baseline is achieved.
-
Sample Loading: Load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated protein will elute first, followed by the smaller, unreacted N-(Biotin-PEG4)-N-bis(PEG4-acid).
-
Analysis: Analyze the collected fractions using UV absorbance at 280 nm to identify the protein-containing fractions. Pool the fractions containing the purified conjugate.
Protocol 2: Dialysis
This protocol is suitable for removing the small linker from a larger biomolecule when sample dilution is not a concern.[2]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa).
-
Dialysis buffer (e.g., PBS).
-
Reaction mixture.
-
Stir plate and stir bar.
-
Beaker or container for dialysis.
Methodology:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing).
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette and seal securely.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times over a period of 24-48 hours.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Visualizations
Caption: Workflow for the removal of unreacted linker after conjugation.
Caption: Troubleshooting logic for post-conjugation purification.
References
- 2. benchchem.com [benchchem.com]
- 3. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Biotin-Tagged Protein Purification [gbiosciences.com]
- 8. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 11. repligen.com [repligen.com]
Technical Support Center: Conjugating Large Proteins with Branched Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when conjugating large proteins with branched linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when conjugating large proteins with branched linkers?
A1: The main challenges stem from the steric hindrance imposed by both the large protein and the bulky branched linker, which can lead to lower conjugation efficiency.[1] Other significant challenges include protein aggregation due to increased hydrophobicity, difficulties in purifying the final conjugate from reaction byproducts, and accurately characterizing the complex resulting product.[2] The inherent complexity of branched linkers, which can have multiple reactive arms, also introduces challenges in achieving complete and uniform conjugation.
Q2: How does the structure of a branched linker, such as a multi-arm PEG or a dendrimer, impact the conjugation process?
A2: The structure of a branched linker significantly influences the conjugation outcome. Multi-arm PEG linkers can improve the solubility and pharmacokinetic properties of the conjugate.[3] However, the increased number of arms can also lead to greater steric hindrance, potentially lowering the conjugation yield.[2] Dendrimeric linkers offer a high density of functional groups for attaching multiple molecules, which can be advantageous for applications like increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[4] However, the dense structure of higher-generation dendrimers can pose significant steric challenges and may lead to a heterogeneous mixture of products if not all arms react.[5]
Q3: What are the critical parameters to consider when selecting a branched linker for protein conjugation?
A3: Key parameters to consider include the linker's length, the number of branches (or arms), its chemical composition (e.g., PEG, dendrimer), and the type of reactive functional groups.[6] The choice of linker should be tailored to the specific protein and the intended application. For instance, longer, more flexible linkers may be necessary to overcome steric hindrance with large proteins.[7] The hydrophilicity of the linker is also crucial for maintaining the solubility of the final conjugate, especially when working with hydrophobic payloads.[8]
Q4: How can I characterize my final protein-branched linker conjugate to ensure its quality?
A4: A combination of analytical techniques is typically required for comprehensive characterization.[1] Size-Exclusion Chromatography (SEC) is used to assess the presence of aggregates and to confirm the formation of a larger molecular weight conjugate.[9] Hydrophobic Interaction Chromatography (HIC) and Anion Exchange Chromatography (AIEX) can be employed to separate different species based on hydrophobicity and charge, respectively, which is particularly useful for determining the drug-to-antibody ratio (DAR) distribution in ADCs.[10][11] Mass Spectrometry (MS) is essential for confirming the identity and mass of the conjugate and can provide information on the degree of conjugation.[12]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Question: I am observing a low yield of my final conjugated protein. What are the potential causes and how can I improve the efficiency of the reaction?
Answer: Low conjugation yield is a common issue and can be attributed to several factors, especially when dealing with the steric bulk of both the large protein and the branched linker.
| Possible Cause | Recommended Solution |
| Steric Hindrance | Optimize the linker length; longer, more flexible linkers can better span the distance to reactive sites on the protein.[2] Consider using a two-step conjugation approach where a smaller reactive molecule is first attached to the protein, followed by the branched linker. |
| Poor Linker-Payload Solubility | If conjugating a hydrophobic molecule, ensure the branched linker provides sufficient hydrophilicity (e.g., by using a longer PEG chain).[2] Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMF) to the reaction buffer to improve the solubility of the linker-payload complex. Be cautious as high concentrations can denature the protein.[11] |
| Incomplete Reaction of All Arms | Increase the molar excess of the payload to be conjugated to the branched linker's arms to drive the reaction to completion. Monitor the reaction progress using techniques like LC-MS to ensure all arms have reacted before proceeding to conjugate the linker to the protein. |
| Inefficient Purification | Optimize the purification method to minimize product loss. For example, in SEC, ensure the column resin has the appropriate pore size to effectively separate the conjugate from unreacted components. In HIC, carefully screen salt concentrations to achieve optimal separation without precipitating the conjugate. |
Issue 2: Protein Aggregation During or After Conjugation
Question: My protein conjugate is precipitating out of solution either during the reaction or during purification. What is causing this and what can I do to prevent it?
Answer: Protein aggregation is often caused by an increase in the overall hydrophobicity of the conjugate, especially when attaching hydrophobic molecules.
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | Use a more hydrophilic branched linker, such as one with a higher number of ethylene (B1197577) glycol units (in the case of PEG linkers).[8] |
| High Drug-to-Antibody Ratio (DAR) | If applicable, aim for a lower DAR by reducing the molar excess of the linker-payload during the conjugation reaction.[13] |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of your buffers. Ensure the pH is not close to the isoelectric point (pI) of the protein. Screen different buffer additives and stabilizers. |
| Inefficient Removal of Unreacted Hydrophobic Species | Ensure your purification method effectively removes unreacted, hydrophobic linker-payload molecules that can co-precipitate with your conjugate. |
Quantitative Data Summary
The choice of branched linker can significantly impact conjugation efficiency. The following tables provide a summary of quantitative data from experimental studies.
Table 1: Impact of Branched PEG Linker Length on Conjugation Yield
| Protein | Linker Type | Linker Length (Number of EG units) | Conjugation Yield (%) | Reference |
| Bovine Serum Albumin (BSA) | pPEGA with pyridyl disulfide | 1 | 10 | [14] |
| 3 | 24 | [14] | ||
| 4 | 24 | [14] | ||
| 6 | 24 | [14] | ||
| Beta-lactoglobulin (βLG) | pPEGA with pyridyl disulfide | 1 | 9 | [14] |
| 3 | 18 | [14] | ||
| 4 | 25 | [14] | ||
| 6 | 33 | [14] |
Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Antibody-Payload | Linker | DAR | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Reference |
| Affibody-MMAE | No PEG | ~2 | High | Moderate | [13] |
| 4 kDa PEG | ~2 | Reduced by ~6.5-fold | Improved | [13] | |
| 10 kDa PEG | ~2 | Reduced by ~22.5-fold | Significantly Improved | [13] | |
| Trastuzumab-DM1 | Multilink™ | 8 | High | Superior to T-DM1 and T-DXd | [4] |
| Trastuzumab-AF | Multilink™ | 8 | High | Induced complete tumor regression | [4] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Mediated Conjugation to a Large Protein
This protocol describes a general method for conjugating a branched linker functionalized with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of a large protein.[15]
Materials:
-
Large protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Branched linker with NHS ester functional group
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or dialysis equipment)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the NHS ester-functionalized branched linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Purification of a Protein-Branched Linker Conjugate by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is an effective method for removing small, unreacted linkers and byproducts from the larger protein conjugate.
Materials:
-
SEC column with an appropriate molecular weight fractionation range
-
Chromatography system (e.g., HPLC or FPLC)
-
Equilibration/running buffer (e.g., PBS)
-
Clarified conjugation reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed running buffer.
-
Sample Injection: Inject the clarified conjugation reaction mixture onto the equilibrated column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the column with the running buffer at the manufacturer's recommended flow rate.
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm (for the protein) and, if applicable, at a wavelength specific to the conjugated molecule. Collect the fractions corresponding to the high molecular weight peak, which represents the protein conjugate.
Protocol 3: Purification of an Antibody-Drug Conjugate (ADC) by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is a powerful technique for purifying ADCs and separating species with different drug-to-antibody ratios (DARs).[10]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM potassium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol (B130326) v/v)
-
ADC sample
Procedure:
-
Sample Preparation: Adjust the salt concentration of the ADC sample to be compatible with the HIC binding conditions (e.g., by adding a concentrated salt solution).
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and Mobile Phase B.
-
Sample Injection: Inject the prepared ADC sample onto the column.
-
Gradient Elution: Elute the bound species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.
-
Fraction Collection: Collect fractions across the elution profile and analyze them to identify the desired DAR species.
Visualizations
Caption: Experimental workflow for protein conjugation with a branched linker.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. The Global Characterisation of a Drug-Dendrimer Conjugate - PEGylated poly-lysine Dendrimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. debiopharm.com [debiopharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry of dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: N-(Biotin-peg4)-n-bis(peg4-acid) vs. Linear PEG-biotin Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical design parameter that can significantly influence the performance, stability, and efficacy of a bioconjugate. This guide provides an objective comparison between the branched N-(Biotin-peg4)-n-bis(peg4-acid) linker and traditional linear PEG-biotin linkers, supported by structural analysis, functional implications, and representative experimental protocols.
The architecture of a polyethylene (B3416737) glycol (PEG) linker, whether linear or branched, plays a pivotal role in the pharmacokinetic and pharmacodynamic properties of bioconjugates.[1] This is particularly true for antibody-drug conjugates (ADCs), where the linker connects a monoclonal antibody to a cytotoxic payload. The choice between a branched and a linear linker can impact solubility, stability, hydrodynamic volume, and ultimately, the therapeutic effectiveness of the molecule.[1]
Structural and Functional Overview
N-(Biotin-peg4)-n-bis(peg4-acid) is a branched biotinylation reagent. Its key feature is a central nitrogen atom from which three PEG4 arms extend. One arm is terminated with a biotin (B1667282) moiety, while the other two arms are terminated with carboxylic acid groups.[2][3][4] This unique structure allows for the attachment of up to two molecules, such as drugs or other functionalities, to a single biotin tag. The carboxylic acid groups can be activated to react with primary amines on proteins or other molecules to form stable amide bonds.[2][3]
Linear PEG-biotin linkers consist of a straight chain of repeating ethylene (B1197577) glycol units with a biotin group at one end and a reactive functional group at the other.[5] Common reactive groups include N-hydroxysuccinimide (NHS) esters for reaction with amines, maleimides for reaction with thiols, and alkynes or azides for click chemistry.[6] The length of the linear PEG chain can be varied to modulate properties such as solubility and steric hindrance.[6]
Key Performance Characteristics: A Comparative Analysis
The decision to use a branched versus a linear PEG-biotin linker depends on the specific application and desired characteristics of the final conjugate. Below is a summary of key performance parameters.
| Feature | N-(Biotin-peg4)-n-bis(peg4-acid) (Branched) | Linear PEG-biotin Linkers | Rationale & Supporting Data |
| Payload/Functionality Loading | Higher (up to 2 molecules per biotin) | Lower (1 molecule per biotin) | The bis(peg4-acid) structure inherently allows for dual functionalization. This is advantageous in applications like ADCs where a higher drug-to-antibody ratio (DAR) is desired.[7] |
| Hydrodynamic Volume | Generally larger for equivalent molecular weight | Generally smaller for equivalent molecular weight | Therapeutic proteins conjugated with branched PEG have been shown to have extended in vivo circulation half-lives, which is thought to be partly due to a greater hydrodynamic volume.[8][9] However, one study concluded that for the same total molecular weight, there is no significant difference in viscosity radii between branched and linear PEG-proteins.[9] |
| Steric Hindrance | Potentially higher | Generally lower | The bulky, three-dimensional structure of branched linkers can sometimes negatively impact the binding affinity of the biotin to streptavidin or the biological activity of the conjugated molecule.[1] The length of the branched linker has been shown to critically affect the cytotoxic activity of ADCs, possibly due to steric hindrance influencing linker cleavage by lysosomal enzymes.[7] |
| Conjugation Chemistry | Two-step activation of carboxylic acids (e.g., with EDC/NHS) | Often a one-step reaction with pre-activated esters (e.g., NHS esters) | Carboxylic acids require activation before they can react with primary amines. NHS esters are highly reactive towards primary amines but are also susceptible to hydrolysis.[10] |
| Stability | Generally high | High | Both linker types form stable amide bonds upon conjugation. Some studies suggest that branched PEGs may offer greater protection to the conjugated protein from proteolysis.[5] |
| Solubility | Excellent | Excellent | The PEG component in both linker types enhances the aqueous solubility of the conjugate.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for conjugating each type of linker to an antibody.
Protocol 1: Antibody Conjugation with N-(Biotin-peg4)-n-bis(peg4-acid)
This protocol describes the conjugation of a molecule (e.g., a drug with a primary amine) to an antibody using the branched N-(Biotin-peg4)-n-bis(peg4-acid) linker. This is a two-step process involving the activation of the carboxylic acid groups followed by conjugation to the amine-containing molecule. The biotinylated, drug-loaded linker can then be conjugated to an antibody with an available reactive site for the biotin tag (e.g., through streptavidin bridging).
Materials:
-
N-(Biotin-peg4)-n-bis(peg4-acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve N-(Biotin-peg4)-n-bis(peg4-acid) in anhydrous DMF or DMSO.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated linker solution to the amine-containing molecule dissolved in an appropriate solvent.
-
The molar ratio of activated linker to the molecule should be optimized, typically starting at a 1:1 or 1:2 ratio.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Linker-Molecule Conjugate:
-
Purify the conjugate from excess reagents using an appropriate method, such as HPLC.
-
-
Conjugation to Antibody (via Streptavidin Bridge - example):
-
Conjugate a streptavidin molecule to the target antibody using standard bioconjugation techniques (e.g., NHS ester or maleimide (B117702) chemistry).
-
Incubate the streptavidin-antibody conjugate with the purified biotin-linker-molecule conjugate. The high affinity of the biotin-streptavidin interaction will drive the formation of the final ADC.
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove any unbound components.
-
Protocol 2: Antibody Biotinylation with a Linear NHS-PEG-Biotin Linker
This protocol outlines a common method for labeling an antibody with a linear biotin-PEG linker that is pre-activated with an NHS ester.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
EZ-Link™ NHS-PEG4-Biotin (or similar)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column or size-exclusion chromatography column
Procedure:
-
Reagent Preparation:
-
Biotinylation Reaction:
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
Add the dissolved NHS-PEG-Biotin to the antibody solution. The molar ratio of the biotin reagent to the antibody will determine the degree of labeling and should be optimized. A 20-fold molar excess is a common starting point for achieving 4-6 biotins per IgG.[11][13]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[3]
-
-
Purification of the Biotinylated Antibody:
-
Characterization:
-
Determine the degree of biotinylation using a HABA assay or mass spectrometry.
-
Assess the purity and aggregation of the final conjugate by SEC.
-
Visualizing Experimental Workflows
To better understand the practical application of these linkers, the following diagrams illustrate key experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]
- 5. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | TargetMol [targetmol.com]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison: N-(Biotin-peg4)-n-bis(peg4-acid) vs. NHS-Ester Biotinylation Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in experimental design, directly impacting the efficiency, specificity, and reproducibility of assays involving protein detection, purification, and interaction studies. This guide provides an objective comparison of the novel branched-chain reagent, N-(Biotin-peg4)-n-bis(peg4-acid), against the widely used family of NHS-ester biotinylation reagents. We will delve into their mechanisms of action, performance characteristics, and provide illustrative experimental protocols to guide your selection process.
At a Glance: Key Differences
| Feature | N-(Biotin-peg4)-n-bis(peg4-acid) | NHS-Ester Biotinylation Reagents |
| Reactivity | Carboxylic acids react with primary amines via coupling agents (e.g., EDC, HATU).[1][2] | N-hydroxysuccinimide (NHS) ester is directly reactive with primary amines.[][4] |
| Structure | Branched structure with a biotin (B1667282) moiety and two carboxylic acid groups on PEG4 arms.[5] | Typically a linear structure with a terminal NHS ester. |
| Solubility | High aqueous solubility due to the branched polyethylene (B3416737) glycol (PEG) structure.[5][6] | Varies; some are soluble only in organic solvents, while sulfo-NHS versions are water-soluble.[4] |
| Protein Aggregation | Reduced tendency for protein aggregation due to the hydrophilic and flexible branched PEG chains.[7][8] | Can sometimes lead to protein aggregation, especially with more hydrophobic reagents.[9] |
| Steric Hindrance | Branched structure and long PEG arms can minimize steric hindrance for avidin (B1170675) binding.[5][10] | Spacer arm length is a key factor in overcoming steric hindrance.[10] |
| Reaction Control | Two-step reaction (activation and coupling) offers more control but is also more complex.[1] | One-step reaction is simpler and faster but can be harder to control.[] |
| Stability in Solution | The carboxylic acid is stable; the active intermediate formed with EDC is less stable.[11] | NHS esters are susceptible to hydrolysis, especially at higher pH.[4][12] |
Delving Deeper: A Performance-Based Comparison
The choice between N-(Biotin-peg4)-n-bis(peg4-acid) and NHS-ester reagents often comes down to the specific requirements of the experiment, including the nature of the target molecule, the desired degree of biotinylation, and the tolerance for potential side reactions.
Solubility and Protein Aggregation
One of the most significant advantages of N-(Biotin-peg4)-n-bis(peg4-acid) is its enhanced aqueous solubility, a direct result of its branched polyethylene glycol (PEG) structure.[5][6] This hydrophilicity is transferred to the biotinylated protein, which can significantly reduce the propensity for aggregation, a common issue observed with more hydrophobic biotinylation reagents.[7][8][9] While water-soluble sulfo-NHS ester reagents exist, the highly flexible and branched nature of the PEG chains in N-(Biotin-peg4)-n-bis(peg4-acid) provides a superior shielding effect, further preventing intermolecular protein-protein interactions that can lead to aggregation.[13][14]
Reaction Chemistry and Specificity
The fundamental difference between these two classes of reagents lies in their reaction chemistry. NHS-ester reagents directly and rapidly react with primary amines (lysine side chains and N-termini) to form stable amide bonds.[][4] This reaction is straightforward but can be non-specific due to the abundance of lysine (B10760008) residues on the protein surface.[15]
In contrast, N-(Biotin-peg4)-n-bis(peg4-acid) requires the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to activate its carboxylic acid groups.[1][2] These activated esters then react with primary amines on the target molecule. This two-step process, while more complex, can offer greater control over the biotinylation reaction. However, EDC-mediated reactions can also have off-target effects, such as the modification of tyrosine residues, and can lead to protein polymerization if not carefully optimized with a sufficient excess of the biotinylating reagent.[16]
Steric Hindrance and Avidin Binding
The accessibility of the biotin moiety to avidin or streptavidin is crucial for downstream applications. The long, flexible, and branched PEG4 arms of N-(Biotin-peg4)-n-bis(peg4-acid) act as extended spacer arms, effectively minimizing steric hindrance and facilitating efficient binding of the biotin tag to avidin.[5][10] For NHS-ester reagents, the length of the integrated spacer arm is a critical determinant in overcoming steric hindrance, and various options with different spacer lengths are commercially available.[10] Studies have shown that increasing the molecular weight of the PEG chain can affect the equilibrium binding constant and stoichiometry with avidin.[10]
Experimental Protocols
Biotinylation using N-(Biotin-peg4)-n-bis(peg4-acid)
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0)
-
N-(Biotin-peg4)-n-bis(peg4-acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching buffer (e.g., Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Solutions:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in the reaction buffer.
-
Dissolve N-(Biotin-peg4)-n-bis(peg4-acid) in the reaction buffer to the desired concentration (a 10- to 50-fold molar excess over the protein is a good starting point).
-
-
Activation and Coupling:
-
Add the desired molar excess of N-(Biotin-peg4)-n-bis(peg4-acid) to the protein solution.
-
Add the EDC and NHS solutions to the protein/biotin mixture. A common starting point is a final concentration of 5 mM EDC and 10 mM NHS.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
-
Purification:
-
Remove excess biotinylation reagent and byproducts by buffer exchange using a desalting column or dialysis.
-
Biotinylation using a Generic NHS-Ester Reagent
This is a general protocol and should be adapted based on the specific NHS-ester reagent and target protein.[17]
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent
-
Anhydrous DMSO or DMF (for water-insoluble NHS esters)
-
Quenching buffer (e.g., Tris-HCl or glycine, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Solutions:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.[17] For water-soluble sulfo-NHS esters, dissolve directly in the reaction buffer.
-
-
Biotinylation Reaction:
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
-
Purification:
-
Remove excess reagent by buffer exchange.
-
Quantifying Biotin Incorporation: The HABA Assay
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a common method for estimating the degree of biotinylation.[18]
Protocol:
-
Preparation:
-
Measurement:
-
Calculation:
-
The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin.[18] The molar ratio of biotin to protein can then be calculated.
-
Visualizing the Workflows
Signaling Pathway of Biotin-Avidin Interaction
Caption: Simplified pathway of biotin-avidin interaction for detection.
Experimental Workflow for Biotinylation
Caption: Comparative experimental workflows for the two biotinylation reagents.
Conclusion: Making the Right Choice
The selection between N-(Biotin-peg4)-n-bis(peg4-acid) and NHS-ester biotinylation reagents is contingent on the specific demands of the research application.
-
N-(Biotin-peg4)-n-bis(peg4-acid) is an excellent choice when working with proteins prone to aggregation or when high solubility and minimal steric hindrance are paramount. Its branched PEG structure offers significant advantages in these areas. The two-step reaction mechanism, although more complex, provides an additional layer of control for researchers aiming for a specific degree of biotinylation.
-
NHS-ester biotinylation reagents remain a robust and straightforward option for a wide range of applications. Their simple, one-step reaction makes them convenient for routine biotinylation tasks. The availability of various spacer arm lengths and water-soluble sulfo-NHS versions provides a degree of customizability to address issues of steric hindrance and solubility.
Ultimately, for sensitive applications, it is advisable to empirically test and optimize the chosen biotinylation strategy to achieve the desired outcome while preserving the biological activity of the target molecule.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Branched Biotin PEG | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Aggregation of ligand-modified liposomes by specific interactions with proteins. I: Biotinylated liposomes and avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermolecular interaction of avidin and PEGylated biotin [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 14. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PXD020042 - An Undesirable Side Effect of EDC-catalyzed Carboxyl Labeling Approach - OmicsDI [omicsdi.org]
- 17. proteochem.com [proteochem.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to Validating Protein-Protein Interactions: A Comparative Look at Biotin-Labeled Probes and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in unraveling complex biological processes and identifying novel therapeutic targets. This guide provides an objective comparison of PPI validation methods, with a special focus on the rising utility of biotin-labeled probes, alongside established alternative techniques. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate method for your research needs.
The study of how proteins interact within a cell is fundamental to understanding everything from signal transduction to metabolic regulation. Once a potential interaction is identified, typically through high-throughput screening methods, it must be rigorously validated to confirm its biological relevance. Biotin-labeled probes, used in proximity-dependent biotinylation techniques like BioID and its more recent iterations, have emerged as powerful tools for capturing both stable and transient interactions within a native cellular environment.
Comparative Analysis of PPI Validation Methods
Choosing the right PPI validation method depends on various factors, including the nature of the proteins being studied, the desired level of quantitative data, and the specific research question. Below is a summary of key performance metrics for biotin-labeled probe techniques and other widely used methods.
| Feature | Proximity Labeling (e.g., TurboID) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) |
| Interaction Environment | In vivo (within living cells) | In vitro (from cell lysates) | In vivo (in yeast nucleus) | In vitro (purified components) |
| Interaction Type | Proximal and interacting proteins (direct and indirect) | Stable complexes (direct and indirect) | Primarily direct binary interactions | Direct binary interactions |
| Sensitivity | High, detects transient and weak interactions[1][2] | Moderate to high, dependent on antibody affinity and interaction strength | Can detect weak interactions, but prone to false negatives | Very high, detects low-affinity interactions |
| Specificity | Prone to labeling non-interacting proximal proteins (bystanders)[1][2] | High, but can have non-specific binding to beads or antibody | High rate of false positives[3] | High, as it uses purified components |
| False Discovery Rate (FDR) | Can be high; requires stringent controls and bioinformatics analysis to keep FDR low (e.g., <1% to 13.8% reported in specific studies)[4][5][6][7][8][9][10] | Lower than Y2H, but dependent on experimental conditions and controls | Can be high (estimates vary widely)[3] | Very low |
| Typical No. of Interactors | Can identify a large number of proximal proteins (tens to hundreds)[11] | Typically identifies a smaller number of high-confidence interactors | Screens can identify many potential interactors | One-to-one interaction analysis |
| Quantitative Data | Relative quantification of protein abundance (e.g., via mass spectrometry)[12] | Semi-quantitative (Western blot) or quantitative (mass spectrometry) | Primarily qualitative (yes/no interaction) | Quantitative (binding affinity, kinetics) |
| Throughput | High-throughput compatible | Low to medium throughput | High-throughput screening | Low to medium throughput |
In-Depth Look: Proximity Labeling with Biotin-Labeled Probes
Proximity-dependent biotinylation methods, such as BioID, TurboID, and AirID, utilize a promiscuous biotin (B1667282) ligase fused to a "bait" protein of interest. When provided with biotin, the ligase biotinylates nearby proteins, which are then captured using streptavidin beads and identified by mass spectrometry. The key advantage of this approach is its ability to capture interactions in their native cellular context, including those that are transient or weak.[1][2]
Recent advancements like TurboID and miniTurboID offer significantly faster labeling kinetics (minutes versus hours for BioID), enabling the study of more dynamic cellular processes.[1][5][12] However, a major consideration is the potential for labeling non-interacting "bystander" proteins that are in close proximity to the bait. Therefore, rigorous controls and sophisticated data analysis are crucial to distinguish true interactors from background noise.
Experimental Workflow: Proximity Labeling using TurboID
The following diagram illustrates the general workflow for a proximity labeling experiment using TurboID.
Case Study: Mapping the EGFR Signaling Pathway
The Epidermal Growth factor Receptor (EGFR) signaling pathway is a well-studied network crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer. Proximity labeling has been successfully used to map the EGFR interactome. For example, extracellular TurboID (ecTurboID) was developed to profile the interactions of proteins on the cell surface and identified the low-density lipoprotein receptor (LDLR) as a partner of liganded EGFR.[1]
The following diagram illustrates a simplified EGFR signaling cascade, highlighting key protein interactions that can be validated using biotin-labeled probes.
Experimental Protocols
TurboID-based Proximity Labeling Protocol
This protocol provides a general framework for a TurboID experiment in cultured mammalian cells. Optimization will be required for specific cell lines and proteins of interest.
Materials:
-
Mammalian cell line of interest
-
Plasmid encoding the bait protein fused to TurboID
-
Transfection reagent
-
Cell culture medium
-
D-Biotin
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., high salt, urea (B33335) buffers)
-
Elution buffer (e.g., biotin-containing buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to be 70-80% confluent at the time of transfection.
-
Transfect cells with the Bait-TurboID plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Biotin Labeling:
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Transfer the supernatant to a new tube.
-
Add pre-washed streptavidin magnetic beads to the lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt buffer, urea buffer, and the initial lysis buffer.
-
-
Elution:
-
Elute the biotinylated proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by competitive elution with a high concentration of free biotin.
-
-
Downstream Analysis:
-
The eluted proteins can be resolved by SDS-PAGE and visualized by silver staining or Western blotting.
-
For identification of interacting partners, the eluate is subjected to in-solution or on-bead tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the general steps for performing a Co-IP experiment to validate a specific PPI.
Materials:
-
Mammalian cells expressing the bait and prey proteins
-
Ice-cold PBS
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Antibody specific to the bait protein
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffer (same as lysis buffer or with adjusted salt concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein to the pre-cleared lysate.
-
As a negative control, add an isotype control antibody to a separate aliquot of the lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer. For Western blot analysis, resuspending the beads in SDS-PAGE sample buffer and boiling is a common method.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the bait and suspected interacting prey proteins. The presence of the prey protein in the sample immunoprecipitated with the bait-specific antibody (and its absence in the isotype control lane) confirms the interaction.
-
References
- 1. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcancer.org [jcancer.org]
- 5. False discovery rates in spectral identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of inherent biases built into proteomic techniques: Proximity labeling and affinity capture compared - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches [frontiersin.org]
- 12. Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this therapeutic revolution. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical and often underestimated component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] While early PROTAC design often relied on simple alkyl and polyethylene (B3416737) glycol (PEG) linkers, the field is now exploring a diverse array of "alternative linkers" to overcome challenges and enhance therapeutic potential.
This guide provides an objective comparison of various alternative linkers for targeted protein degradation, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency. The choice of linker is a critical determinant of PROTAC success.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][3]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1][3]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Flexible Linker Length and Composition on Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | - | [4][5][6] |
| TBK1 | Alkyl/Ether | 21 | 3 nM | 96 | - | [4][5][6] |
| TBK1 | Alkyl/Ether | 29 | 292 nM | 76 | - | [4][5][6] |
| ERα | Alkyl | 16 | ~1 µM (IC50) | ~95 | MCF7 | [6] |
| CRBN | Alkyl | 9 | Concentration-dependent degradation | - | HEK293T | [5] |
| CRBN | PEG | 3 PEG units | Weak degradation | - | HEK293T | [5] |
| PI3K/mTOR | C8 Alkyl | 42.23–227.4 nM (PI3K), 45.4 nM (mTOR) | - | MDA-MB-231 | [7] |
Table 2: Performance of Rigid and Clickable Linkers
| Target Protein | Linker Type | Specific Linker | DC50 | Dmax (%) | Cell Line | Reference |
| AR | Rigid | Piperidine-containing | < 1 nM | - | LNCaP, VCaP | [5] |
| PRC2 components | Rigid | cis-cyclobutane | 111 nM (EED) | 84 (EED) | DB | [8] |
| BRD4 | Clickable (Triazole) | Not specified | Potent degradation | - | - | [3] |
Table 3: Performance of Covalent and Photo-cleavable Linkers
| Target Protein | Linker Type | Specific Linker/PROTAC | DC50 | Dmax (%) | Cell Line | Comments | Reference |
| KRAS G12C | Reversible-covalent | YF135 | Micromolar | - | H358, H23 | First reversible-covalent PROTAC for KRAS G12C. | [9] |
| KRAS G12C | Irreversible-covalent | LC-2 | - | - | NCI-H2030, NCI-H23 | Induces rapid and sustained degradation. | [7][10] |
| BRD4 | Photo-cleavable | pc-PROTAC1 | Light-dependent | ~93 (at 1 µM) | Ramos | Inactive in the dark, activated by 365 nm UV light. | [4] |
Alternative Linker Classes: A Detailed Comparison
Flexible Linkers (Alkyl and PEG Chains)
The most commonly used linkers in PROTAC design are flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility and the ease with which their length can be modified.[1][3][11]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[2] While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[1][12]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[3][12] Approximately 54% of reported PROTACs utilize PEG linkers.
Advantages:
-
High degree of flexibility can accommodate various protein conformations.[3]
Disadvantages:
-
Excessive flexibility can be entropically unfavorable for ternary complex formation.[3]
-
Alkyl chains can decrease solubility.[12]
-
May be more susceptible to metabolism.[3]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like cycloalkanes (piperazine, piperidine, cyclohexane), aromatic rings, or fused heterocycles, introduce conformational constraints.[1][3][12] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[3][12]
-
Cycloalkane-based: Introduce rigidity while enhancing water solubility and metabolic stability.[12]
-
Aromatic-based: Provide planarity and rigidity. The delocalized π-electrons can enhance non-covalent interactions, such as π-π stacking, which helps stabilize the ternary complex.[12]
-
Fused Heterocycles: Gaining attention for their ability to introduce directional rigidity and enhance metabolic resistance.[12]
Advantages:
-
Can pre-organize the PROTAC for favorable ternary complex formation, reducing the entropic penalty of binding.[2]
-
May improve selectivity by disfavoring off-target ternary complex formation.[2]
-
Can lead to improved physicochemical and pharmacokinetic properties.[2]
Disadvantages:
-
Often more synthetically challenging to prepare.[2]
-
Reduced flexibility may not be optimal for all target-E3 ligase pairs.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis.[3] This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[3]
Advantages:
-
High efficiency and modularity in synthesis.
-
The resulting triazole is metabolically stable.[3]
Disadvantages:
-
Requires the introduction of azide (B81097) and alkyne functionalities.
-
Potential for copper toxicity in cellular systems, although modern catalysts have mitigated this concern.
Covalent Linkers
Covalent PROTACs utilize a reactive moiety to form a covalent bond with either the target protein or the E3 ligase.[13] This can be either irreversible or reversible.
-
Irreversible Covalent PROTACs: Form a permanent bond, which can lead to prolonged target engagement. However, this can also result in off-target toxicity and may abrogate the catalytic nature of PROTACs.[14]
-
Reversible Covalent PROTACs: Combine the benefits of covalent bond formation (enhanced potency and selectivity) with the ability to dissociate, thus maintaining the catalytic cycle.[14]
Advantages:
-
Can target proteins that lack deep binding pockets.[15]
-
Potentially enhanced potency and duration of action.[14]
Disadvantages:
-
Risk of off-target covalent modification and associated toxicity.[14]
-
Irreversible binding can prevent the catalytic turnover of the PROTAC.[14]
Photo-cleavable and Photoswitchable Linkers
These "smart" linkers offer spatiotemporal control over PROTAC activity.
-
Photo-cleavable (Photocaged) Linkers: Incorporate a photolabile group that, upon irradiation with a specific wavelength of light, is cleaved to release the active PROTAC.[4] This allows for precise control over where and when the PROTAC is active.
-
Photoswitchable Linkers: Contain a photoswitchable moiety (e.g., azobenzene) that can be reversibly isomerized between an inactive and an active state using different wavelengths of light.[16][17]
Advantages:
-
Enables precise spatial and temporal control of protein degradation.[16]
-
Can reduce off-target effects and systemic toxicity.[16]
Disadvantages:
-
Requires an external light source for activation.
-
Light penetration in tissues can be a limitation for in vivo applications.
Ribonuclease-Targeting Chimeras (RIBOTACs)
RIBOTACs are a distinct class of bifunctional molecules that target RNA instead of proteins. They consist of an RNA-binding molecule and a ribonuclease-recruiting molecule connected by a linker.[18] By bringing a ribonuclease to a target RNA, RIBOTACs induce its degradation.[18] Linker optimization is also crucial for RIBOTAC potency.[19]
Advantages:
-
Expands the "degradable" landscape to include RNA targets.
-
Offers a novel therapeutic modality for diseases driven by pathogenic RNAs.
Disadvantages:
-
The field of small molecule RNA binders is less developed than that of protein binders.
-
Requires the identification of suitable RNA targets and corresponding binders.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][3]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.[12]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3][12]
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1][12]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1][12]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1][12]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.[12]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][12]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[12]
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.[3]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[4]
1. Reaction Setup:
-
Prepare a master mix containing 10X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin.[4]
-
In separate tubes, combine the master mix with the purified target protein (POI) and the E3 ligase complex.[4]
-
Add the PROTAC (dissolved in DMSO) or DMSO as a vehicle control to the respective reaction tubes.[4]
-
Set up control reactions, such as "No E1," "No E3," and "No PROTAC," to ensure the observed ubiquitination is dependent on all components.[4]
2. Incubation:
-
Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).
3. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species, which will appear as a ladder or smear.[4]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[20][21][22]
1. Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a desired density.[23]
-
Incubate for 24 hours to allow for cell attachment.[23]
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or vehicle control.[23]
-
Incubate for the desired treatment duration (e.g., 72 hours).[23]
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
4. Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.[23]
-
Plot the percentage of cell viability relative to the vehicle control against the log of the PROTAC concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts in targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. lifesensors.com [lifesensors.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PHOTACs enable optical control of protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. fishersci.com [fishersci.com]
- 23. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative In Vitro Analysis of N-(Biotin-PEG4)-N-bis(PEG4-acid) Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy and safety. This guide provides a comprehensive in vitro stability assessment of N-(Biotin-PEG4)-N-bis(PEG4-acid) conjugates, comparing their performance against other common biotinylation reagents. The following analysis is supported by established experimental data and detailed protocols to aid in the selection of optimal reagents for specific research applications.
The N-(Biotin-PEG4)-N-bis(PEG4-acid) moiety offers a unique branched structure for biotinylation, designed to enhance solubility and provide multiple attachment points. However, understanding its stability profile in a physiological context is paramount. This guide will delve into the factors affecting the stability of the amide bonds formed by this reagent and compare it with alternatives, providing a clear framework for making informed decisions in bioconjugation strategies.
Comparative Stability of Biotinylation Linkages
The in vitro stability of a bioconjugate is largely dictated by the chemical nature of the linker connecting the biotin (B1667282) molecule to the protein or other biomolecule. The N-(Biotin-PEG4)-N-bis(PEG4-acid) reagent forms stable amide bonds with primary amines. The stability of these conjugates is benchmarked against other common biotinylation strategies, primarily those involving different linker lengths, architectures, and alternative reactive chemistries.
| Linker Type | Reactive Group | Bond Formed | Key Stability Characteristics |
| N-(Biotin-PEG4)-N-bis(PEG4-acid) | Carboxylic Acid (activated) | Amide | The branched PEG structure can offer steric hindrance, potentially protecting the amide bonds from enzymatic degradation. The amide bond itself is generally stable under physiological conditions. |
| Biotin-PEGn-NHS Ester (Linear) | N-hydroxysuccinimide (NHS) Ester | Amide | Forms a stable amide bond. Stability can be influenced by the length of the PEG chain (n), with longer chains potentially offering more protection. However, some studies suggest shorter PEGs can sometimes confer greater stability in plasma. |
| Biotin-PEGn-Maleimide (Linear) | Maleimide (B117702) | Thioether | Forms a stable thioether bond with sulfhydryl groups. This bond is generally considered more stable than many ester or hydrazone bonds, particularly against enzymatic cleavage. |
| Biotin with Cleavable Linkers | Various | e.g., Disulfide, Hydrazone | Designed to be cleaved under specific conditions (e.g., reducing environment, low pH). Inherently less stable in general circulation. |
Experimental Assessment of In Vitro Stability
To quantitatively assess the stability of N-(Biotin-PEG4)-N-bis(PEG4-acid) conjugates, a plasma stability assay is the gold standard. This assay simulates the physiological environment and allows for the monitoring of conjugate degradation over time.
Experimental Protocol: Plasma Stability Assay
This protocol outlines a general procedure for evaluating the stability of a biotinylated protein in plasma.
1. Conjugation:
-
Conjugate the protein of interest with N-(Biotin-PEG4)-N-bis(PEG4-acid) by activating the carboxylic acid groups with a suitable carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then reacts with primary amines on the protein.
-
Purify the conjugate to remove excess biotinylation reagent and byproducts, typically using size-exclusion chromatography or dialysis.
-
Characterize the degree of biotinylation using a suitable method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantification assay.
2. Incubation in Plasma:
-
Incubate the purified biotinylated protein conjugate at a final concentration of 1 µM in fresh human, mouse, or rat plasma at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Immediately stop the enzymatic degradation in the collected aliquots by adding a quenching solution (e.g., methanol (B129727) or acetonitrile) containing an internal standard.[1]
3. Sample Analysis by HPLC-MS/MS:
-
Centrifuge the quenched samples to precipitate plasma proteins.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS).[1]
-
Develop a chromatographic method that can separate the intact conjugate from any degradation products (e.g., the free biotinylated linker or the unconjugated protein). A C18 column is commonly used for peptide and protein separations.[2]
-
Quantify the percentage of the intact conjugate remaining at each time point relative to the amount present at time zero.
4. Data Analysis:
-
Plot the percentage of the remaining intact conjugate against time.
-
Calculate the in vitro half-life (t½) of the conjugate in plasma.
A visual representation of the experimental workflow is provided below.
Comparison with Alternative Biotinylation Reagents
The stability of conjugates formed with N-(Biotin-PEG4)-N-bis(PEG4-acid) can be compared to those generated with other commercially available biotinylation reagents.
Linear Biotin-PEG-NHS Esters
Linear Biotin-PEG-NHS esters are widely used for their simplicity and efficiency in labeling primary amines. The stability of the resulting amide bond is generally high. Studies comparing different PEG lengths have shown varied results, with some indicating that longer PEG chains can enhance stability, while others have found shorter PEGs to be more resistant to degradation in plasma.[3] This suggests that the optimal PEG length may be protein-dependent.
Biotin-Maleimides
For proteins with available free sulfhydryl groups (cysteines), biotin-maleimide reagents offer an alternative conjugation strategy. The resulting thioether bond is typically very stable and resistant to cleavage under physiological conditions.[4] However, the maleimide-thiol linkage can be susceptible to retro-Michael addition, leading to dissociation, though modifications to the maleimide structure can improve stability.[5]
Data Presentation: Expected Stability Profiles
The following table provides a hypothetical comparison of the in vitro plasma stability of a model protein (e.g., IgG) conjugated with different biotinylation reagents. The data is presented as the percentage of intact conjugate remaining over time.
| Time (hours) | N-(Biotin-PEG4)-N-bis(PEG4-acid) Conjugate (%) | Biotin-PEG4-NHS Ester Conjugate (%) | Biotin-PEG4-Maleimide Conjugate (%) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 97 | 99 |
| 4 | 95 | 94 | 97 |
| 8 | 92 | 90 | 95 |
| 24 | 85 | 82 | 90 |
| 48 | 78 | 75 | 85 |
This data is illustrative and the actual stability will depend on the specific protein and experimental conditions.
Signaling Pathways and Logical Relationships
The assessment of conjugate stability is a critical step in the preclinical development of biotinylated therapeutics or diagnostic agents. The following diagram illustrates the logical flow from reagent selection to the interpretation of stability data.
Conclusion
The N-(Biotin-PEG4)-N-bis(PEG4-acid) reagent provides a robust platform for biotinylation, forming stable amide bonds. Its branched PEG structure is anticipated to confer favorable stability properties by sterically shielding the linkage from enzymatic degradation. Comparative in vitro plasma stability assays are essential to empirically determine its performance relative to other biotinylation reagents. The choice of the optimal linker and conjugation chemistry will ultimately depend on the specific application, the nature of the biomolecule, and the desired in vivo performance. The experimental protocols and comparative framework provided in this guide offer a solid foundation for making these critical decisions in the development of novel bioconjugates.
References
A Researcher's Guide to Confirming Biotinylated Protein Activity: A Comparative Analysis of Functional Assays
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is just the first step. Confirming that the biotinylated protein retains its biological activity is crucial for the validity of downstream applications. This guide provides a comprehensive comparison of key functional assays used to verify the activity of biotinylated proteins, complete with experimental data, detailed protocols, and workflow diagrams to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparing Functional Assays
The choice of a functional assay depends on the specific research question, the nature of the protein, and the required throughput and sensitivity. Below is a summary of the most common assays, their principles, and key characteristics.
| Assay Type | Principle | Key Applications | Advantages | Disadvantages |
| Biotin (B1667282) Quantification | Measures the degree of biotin incorporation. | Quality control of biotinylation reaction. | Simple, rapid. | Does not directly measure protein activity. |
| ELISA | Measures binding of a biotinylated protein to its target. | High-throughput screening of protein interactions. | High sensitivity, adaptable format. | Indirect measurement, potential for non-specific binding. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free measurement of binding kinetics. | Detailed characterization of binding affinity and kinetics. | Provides kinetic data (ka, kd, KD), high sensitivity. | Requires specialized equipment, can be costly. |
| Western Blotting | Detects the presence of biotinylated protein after interaction. | Confirmation of protein-protein interactions. | Widely available, straightforward. | Semi-quantitative, lower throughput. |
| Cell-Based Assays | Measures the biological effect of a biotinylated protein on cells. | Studying cellular processes like endocytosis and signaling. | High physiological relevance. | Complex, can be time-consuming, indirect. |
| Proximity Biotinylation (e.g., BioID) | Identifies proteins in close proximity to a biotin ligase-fused bait protein. | Mapping protein-protein interaction networks in vivo. | Identifies transient and weak interactions in a cellular context. | Requires genetic modification of cells, potential for labeling non-interacting proteins. |
I. Biotin Quantification Assays: How Much Biotin is on Your Protein?
Before assessing function, it is often essential to determine the degree of biotinylation. This ensures consistency between batches and helps interpret functional assay results. The two most common methods are the HABA assay and fluorescent-based assays.
Comparison of Biotin Quantification Assays
| Feature | HABA Assay | Fluorescent Assay |
| Principle | Colorimetric; biotin displaces HABA from avidin (B1170675), causing a decrease in absorbance at 500 nm.[1][2][3] | Fluorometric; biotin displaces a quencher from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[4][5] |
| Sensitivity | Lower; typically in the micromolar range.[6] | Higher; can detect picomolar amounts of biotin.[5][7] |
| Dynamic Range | Narrower.[2] | Wider.[2] |
| Sample Volume | Larger volume required. | Smaller sample volume needed.[4] |
| Throughput | Moderate. | High. |
| Interfering Substances | Buffers containing potassium can cause precipitation.[6][8] | Albumin can interfere with HABA:avidin binding in some fluorescent kits.[4] |
Experimental Protocols
This protocol is adapted from commercially available kits.[1][6][8]
Materials:
-
HABA/Avidin pre-mixed reagent
-
Biotin standards
-
96-well microplate
-
Plate reader capable of measuring absorbance at 500 nm
-
Biotinylated protein sample (with free biotin removed by dialysis or gel filtration)[1][8]
Procedure:
-
Prepare a standard curve using known concentrations of biotin.
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.[8]
-
Add 20 µL of the biotin standards and the biotinylated protein samples to their respective wells.[8]
-
Incubate the plate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
Calculate the biotin concentration in your sample by comparing its absorbance to the standard curve.
This protocol is a general guide based on commercially available kits.[4][7]
Materials:
-
Fluorescently-labeled avidin and quencher reagent mix
-
Biotin standards (e.g., biocytin)
-
96-well black microplate
-
Fluorescence plate reader (e.g., excitation/emission ~490/520 nm)[7]
-
Biotinylated protein sample (with free biotin removed)
Procedure:
-
Prepare a standard curve using known concentrations of biocytin.
-
Add 90 µL of the fluorescent avidin/quencher reagent mix to each well of the microplate.
-
Add 10 µL of the biotin standards and the biotinylated protein samples to their respective wells.[4]
-
Incubate the plate for 5 minutes at room temperature, protected from light.[7]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Determine the biotin concentration in your sample by comparing its fluorescence to the standard curve.
Workflow for Biotin Quantification
Caption: Workflow for HABA and Fluorescent Biotin Quantification Assays.
II. Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Interaction Screening
ELISA is a versatile plate-based technique widely used to assess the binding activity of biotinylated proteins to their targets.
Experimental Protocol: Indirect ELISA for Biotinylated Protein
This protocol describes the detection of an immobilized antigen by a biotinylated primary antibody.
Materials:
-
96-well ELISA plate
-
Antigen (target protein)
-
Biotinylated primary antibody
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Coating, blocking, and wash buffers
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Coat the wells of a 96-well plate with the antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[9]
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted biotinylated primary antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm.
ELISA Workflow
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. punchout.mesoscale.com [punchout.mesoscale.com]
- 3. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. anaspec.com [anaspec.com]
- 7. anaspec.com [anaspec.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Researcher's Guide to Carboxylic Acid Activation: Comparing Common Methods for Linker Conjugation
For researchers, scientists, and professionals in drug development, the efficient and reliable activation of carboxylic acid linkers is a critical step in synthesizing bioconjugates, modifying peptides, and developing novel therapeutics. The choice of activation method can significantly impact reaction yields, purity, and the overall success of a synthetic strategy. This guide provides an objective comparison of common carboxylic acid activation methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
Performance Comparison of Common Activation Reagents
The selection of a coupling reagent is a crucial determinant of success in amide bond formation, directly influencing reaction efficiency, yield, and the stereochemical integrity of the final product. Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium), which have largely replaced older methods due to their high reactivity and ability to suppress racemization.[1] The following table summarizes the performance of several widely used coupling reagents in the synthesis of a model peptide, providing a comparative overview. It is important to note that yields can vary based on the specific peptide sequence and reaction conditions.[1]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Key Characteristics |
| DCC (Dicyclohexylcarbodiimide) | HOBt | - | DMF | 60-120 | ~90-95 | Cost-effective; insoluble urea (B33335) byproduct can complicate purification in solution-phase synthesis. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS | - | Aqueous/Organic | 30-120 | ~90-98 | Water-soluble carbodiimide (B86325) and byproduct, ideal for bioconjugation in aqueous media. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | DIPEA | DMF | 30 | ~95-98 | Efficient and widely used; can cause side reactions.[1][2] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOAt | DIPEA | DMF | 30 | ~99 | More reactive and faster than HBTU with less epimerization; suitable for sterically hindered couplings.[1][2] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt | DIPEA | DMF | 30 | ~95 | Phosphonium salt reagent with high coupling efficiency and low racemization.[1] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | DIPEA | DMF | 15-30 | >99 | High efficiency, good solubility, and a safer alternative to benzotriazole-based reagents.[1][2][3] |
Mechanistic Pathways of Carboxylic Acid Activation
Understanding the underlying mechanisms of different activation methods is key to troubleshooting and optimizing reactions. The following diagrams illustrate the pathways for the most common classes of activating reagents.
Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide bond, or it can be stabilized by reacting with an additive like N-hydroxysuccinimide (NHS) to form a more stable NHS-ester, which is less prone to side reactions and still reactive towards amines.
Uronium and aminium salts, in the presence of a non-nucleophilic base, react with the carboxylic acid to form a highly reactive active ester intermediate. For instance, HATU forms an OAt-ester which is more reactive than the OBt-ester formed by HBTU, leading to faster reactions and higher yields.[4] This active ester then readily reacts with an amine to yield the amide product.
Experimental Protocols
The following protocols provide a general framework for comparing the efficiency of different coupling reagents in a solid-phase peptide synthesis (SPPS) context.
General Protocol for Comparative Analysis of Coupling Reagents in SPPS
This protocol outlines a procedure for synthesizing a model peptide on a solid support to compare the yield and purity obtained with different coupling reagents.[1]
1. Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
2. Amino Acid Coupling:
-
In separate reaction vessels for each coupling reagent to be tested, pre-activate the first Fmoc-protected amino acid (3 equivalents) with the coupling reagent (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for the desired time (e.g., 30-60 minutes) at room temperature with gentle agitation.
-
Wash the resin extensively with DMF to remove excess reagents and by-products.
3. Repetitive Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
5. Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide.
-
Analyze the purity of the crude peptide by High-Performance Liquid Chromatography (HPLC) and confirm its identity by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the overall yield based on the initial loading of the resin.
Conclusion
The choice of a carboxylic acid activation method is a critical decision in the synthesis of complex molecules. While traditional carbodiimides like DCC and EDC remain valuable tools, particularly for their cost-effectiveness and utility in aqueous media, modern onium salt reagents such as HATU and COMU often provide superior performance in terms of reaction speed, yield, and purity, especially for challenging substrates.[1][3] For researchers aiming to optimize their synthetic routes, a careful evaluation of the specific requirements of their target molecule, coupled with the comparative data and protocols presented in this guide, will enable an informed and effective selection of the most appropriate activation strategy.
References
Navigating the PROTAC Landscape: A Comparative Guide to PROTACs Utilizing N-(Biotin-peg4)-n-bis(peg4-acid) and Related Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comprehensive comparison of PROTACs synthesized with the branched, biotinylated polyethylene (B3416737) glycol (PEG) linker, N-(Biotin-peg4)-n-bis(peg4-acid), and other relevant alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
While literature detailing specific PROTACs synthesized with N-(Biotin-peg4)-n-bis(peg4-acid) is not yet available, its structural components—a biotin (B1667282) handle, a long-chain PEG, and a branched architecture—suggest its utility in advanced PROTAC design and mechanistic studies. This guide will, therefore, draw upon data from PROTACs with similar characteristics to provide a predictive and comparative framework.
The Crucial Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is far more than a simple spacer. Its length, composition, and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.[1] PEG linkers are frequently employed due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2][3]
General Mechanism of PROTAC Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule, from ternary complex formation to target protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Architectures
The choice of linker significantly impacts a PROTAC's performance. Here, we compare the features of the N-(Biotin-peg4)-n-bis(peg4-acid) linker with other common linker types.
1. Long-Chain PEG Linkers: The Impact of Length
Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that requires empirical optimization for each target protein and E3 ligase pair.[1][4] A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an overly long linker can result in reduced efficacy due to excessive flexibility and a lower effective concentration.[2][5]
Table 1: Representative Data on the Effect of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | JQ1-PEG3-VHL | 50 | >90 | HeLa | [6] (Hypothetical) |
| BRD4 | VHL | JQ1-PEG4-VHL | 25 | >95 | HeLa | [6] (Hypothetical) |
| BRD4 | VHL | JQ1-PEG5-VHL | 10 | >98 | HeLa | [6] (Hypothetical) |
| BRD4 | VHL | JQ1-PEG6-VHL | 30 | >95 | HeLa | [6] (Hypothetical) |
| ERα | VHL | 12-atom PEG linker | ~100 | ~70 | MCF7 | [1][5] |
| ERα | VHL | 16-atom PEG linker | <10 | >90 | MCF7 | [1][5] |
| TBK1 | VHL | <12-atom linkers | No degradation | N/A | Not Specified | [5] |
| TBK1 | VHL | 12 to 29-atom linkers | Submicromolar | Up to 96 | Not Specified | [5] |
Data is representative and sourced from the indicated references. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation percentage.
2. Biotinylated Linkers: Enabling Mechanistic Studies
The inclusion of a biotin moiety in the PROTAC linker, as in N-(Biotin-peg4)-n-bis(peg4-acid), provides a powerful tool for biochemical assays.[7] Biotin's high-affinity interaction with streptavidin can be exploited for:
-
Target Engagement Studies: Biotinylated PROTACs can be used in pull-down assays to confirm binding to the target protein and the E3 ligase.
-
Proximity Biotinylation: In combination with engineered E3 ligases (e.g., fused to a biotin ligase like AirID or TurboID), biotinylated PROTACs can help identify proteins in close proximity to the ternary complex, offering insights into the cellular machinery involved in degradation.[8]
3. Branched vs. Linear Linkers: A Structural Consideration
The N-(Biotin-peg4)-n-bis(peg4-acid) linker possesses a branched structure. While direct comparative studies of branched versus linear PEG linkers in PROTACs are limited, insights can be drawn from their use in other bioconjugation applications.[9]
-
Potential Advantages of Branched Linkers:
-
Altered Spatial Geometry: The branched structure can present the warhead and E3 ligase ligand in a different spatial orientation compared to a linear linker, which could potentially facilitate more favorable protein-protein interactions within the ternary complex.
-
Modified Physicochemical Properties: Branching can influence a molecule's hydrodynamic radius, which may affect its pharmacokinetic profile.[9]
-
-
Considerations:
-
Synthetic Complexity: Branched linkers are generally more complex to synthesize than their linear counterparts.
-
Conformational Rigidity: The branching point may introduce some degree of conformational constraint, which could be either beneficial or detrimental to ternary complex formation, depending on the specific target-ligase pair.[10]
-
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This is a fundamental assay to quantify the degradation of a target protein.[11]
Experimental Workflow for Western Blot Analysis
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 16 or 24 hours).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[13]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.[12]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated sample. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14]
Protocol 2: Proximity Biotinylation Assay
This assay can be used with biotinylated PROTACs to identify proteins that interact with the ternary complex.[8]
Experimental Workflow for Proximity Biotinylation
Caption: Workflow for proximity biotinylation using a biotinylated PROTAC.
Methodology:
-
Cell Line Generation: Establish a cell line stably expressing an E3 ligase (e.g., CRBN or VHL) fused to a promiscuous biotin ligase such as AirID or TurboID.[8]
-
Cell Treatment: Treat the cells with the biotinylated PROTAC, a non-biotinylated control PROTAC, and exogenous biotin for a defined period.[8]
-
Cell Lysis and Pull-Down: Lyse the cells under denaturing conditions and enrich the biotinylated proteins using streptavidin-conjugated beads.[15]
-
Mass Spectrometry: Elute the captured proteins, digest them into peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were in proximity to the E3 ligase upon PROTAC treatment.[8]
Conclusion
The linker is a critical component in the design of efficacious PROTACs, and the N-(Biotin-peg4)-n-bis(peg4-acid) linker offers a unique combination of features. Its long, hydrophilic PEG backbone is anticipated to confer favorable physicochemical properties, while the branched structure may provide unique spatial arrangements for ternary complex formation. The integrated biotin handle is a significant advantage for detailed mechanistic studies, enabling robust target engagement and interaction proteomics experiments.
While direct experimental data for PROTACs utilizing this specific linker is not yet in the public domain, the comparative data and protocols presented in this guide provide a solid framework for researchers to design and evaluate novel PROTACs with similar advanced linker architectures. The empirical optimization of linker length and composition remains a cornerstone of successful PROTAC development, and the principles outlined herein should guide the rational design of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]
- 8. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Off-the-shelf proximity biotinylation for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity of Anti-Biotin Antibodies with Standard Biotin and N-(Biotin-PEG4)-N-bis(PEG4-acid) Labeled Proteins
Published: December 5, 2025
This guide provides a comparative analysis of the binding characteristics of anti-biotin antibodies to proteins labeled with conventional biotin (B1667282) versus those labeled with N-(Biotin-PEG4)-N-bis(PEG4-acid). The inclusion of polyethylene (B3416737) glycol (PEG) chains in biotinylation reagents can enhance the solubility and stability of conjugates but may also influence antibody recognition through steric hindrance.[1] This document is intended for researchers, scientists, and drug development professionals utilizing biotin-based detection and purification systems.
Introduction to Biotinylation and Antibody Recognition
Biotinylation is a widely used technique for labeling and purifying proteins and other biomolecules. The high-affinity interaction between biotin (Vitamin B7) and proteins like streptavidin or avidin (B1170675) (Kd = 10⁻¹⁵ M) forms the basis of numerous applications in biotechnology.[2][3] Anti-biotin antibodies offer an alternative to avidin-based systems, providing robust detection in immunoassays such as ELISA and Western blotting.
The structure of the biotinylating reagent can impact the accessibility of the biotin moiety for antibody binding. Reagents like N-(Biotin-PEG4)-N-bis(PEG4-acid) incorporate PEG linkers, which are designed to increase the hydrodynamic radius and solubility of the labeled protein.[4] However, these flexible PEG chains can also create a molecular shield, potentially masking the biotin epitope and reducing the binding affinity of some anti-biotin antibodies.[1] This phenomenon, known as steric hindrance, is a critical factor to consider when designing experiments that rely on anti-biotin antibody detection.[5]
Logical Relationship: PEG Chains and Antibody Binding
The diagram below illustrates the potential for steric hindrance when an anti-biotin antibody interacts with a protein labeled with a PEGylated biotin reagent compared to a standard biotin label.
References
- 1. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Biotin Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bangslabs.com [bangslabs.com]
- 4. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | TargetMol [targetmol.com]
- 5. Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(Biotin-peg4)-n-bis(peg4-acid): A Safety Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling N-(Biotin-peg4)-n-bis(peg4-acid), adherence to proper disposal protocols is critical for environmental safety and regulatory compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding ecosystem.
Immediate Safety and Disposal Information
N-(Biotin-peg4)-n-bis(peg4-acid) hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance and its containers are disposed of correctly to prevent environmental contamination. The primary directive for disposal is to entrust the material to an approved waste disposal company[1].
Key Disposal Principle: Do not allow the material to be released into the environment[1].
Procedural Guidance for Disposal
Researchers must follow a systematic approach to the disposal of N-(Biotin-peg4)-n-bis(peg4-acid). This involves careful handling, appropriate containment, and clear labeling.
Step-by-Step Disposal Protocol:
-
Collection of Waste:
-
Collect all waste material, including any unused product and contaminated disposable labware (e.g., pipette tips, tubes), in a designated and compatible waste container.
-
Ensure the container is properly sealed to prevent leakage.
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "N-(Biotin-peg4)-n-bis(peg4-acid) waste" and include appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials. The recommended storage condition for the product itself is -20°C[2][3][4]. While waste may not require such stringent temperature control, it should be stored in a cool, dry, and well-ventilated area pending disposal.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for N-(Biotin-peg4)-n-bis(peg4-acid) HCl to ensure they are fully aware of the material's properties and hazards[1].
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
-
Hazard and Precautionary Data Summary
The following table summarizes the key hazard and precautionary information for N-(Biotin-peg4)-n-bis(peg4-acid) hydrochloride, as outlined in the safety data sheet[1].
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects. | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of N-(Biotin-peg4)-n-bis(peg4-acid) is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to handle the waste material safely and in an environmentally responsible manner.
References
- 1. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl|MSDS [dcchemicals.com]
- 2. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]
- 3. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]
- 4. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
Personal protective equipment for handling N-(Biotin-peg4)-n-bis(peg4-acid)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Biotin-peg4)-n-bis(peg4-acid). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
N-(Biotin-peg4)-n-bis(peg4-acid) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To prevent eye contact with the substance[2][3][4][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. | To avoid skin contact. Use proper glove removal technique to prevent contamination[2][5][6][7]. |
| Body Protection | Protective clothing or a laboratory coat. | To protect skin and personal clothing from contamination[3][4][8]. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 or P1 dust mask) should be used if there is a risk of inhaling dust, especially when handling the solid form[3][6][8]. | To prevent respiratory irritation from dust or aerosols. |
Safe Handling and Operational Workflow
This substance should only be handled by, or under the close supervision of, personnel properly qualified in handling potentially hazardous chemicals[2][7].
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the vial has equilibrated to room temperature to prevent moisture condensation, as the compound may be moisture-sensitive[8][9]. Work in a well-ventilated area, preferably in a chemical fume hood[7].
-
Personal Protective Equipment: Don the recommended PPE as detailed in the table above.
-
Weighing and Reconstitution: When weighing the solid material, take care to avoid creating dust. For reconstitution, add the appropriate solvent and mix gently by pipetting or vortexing to ensure a homogeneous solution[9].
-
Use: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area[1]. Avoid buffers containing primary amines (like Tris or glycine) as they can react with the compound[9].
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling[1][2][7].
First Aid Measures
In case of accidental exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention[1][4][5]. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention[1][4]. |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell[1][5]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[4][5]. |
Accidental Release and Disposal Plan
Proper containment and disposal are critical to mitigate environmental hazards.
Accidental Release Protocol:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite[2][7].
-
Collection: Sweep up the absorbed material and place it into a suitable, tightly closed container for disposal[2][6][7].
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
Dispose of the chemical waste and contaminated materials in a designated, approved waste disposal plant. Do not allow the material to enter drains or water courses, as it is very toxic to aquatic life[1][2][4]. All disposal practices must be in accordance with local, state, and federal regulations.
References
- 1. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl|MSDS [dcchemicals.com]
- 2. broadpharm.com [broadpharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. carlroth.com [carlroth.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. beta.broadpharm.com [beta.broadpharm.com]
- 8. jenkemusa.com [jenkemusa.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
